molecular formula C48H75NO17 B1142324 Amphotericin X1

Amphotericin X1

Cat. No.: B1142324
M. Wt: 938.1 g/mol
InChI Key: IJLVDQCUUOUTLI-TYVGYKFWSA-N
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Description

Amphotericin X1, also known as this compound, is a useful research compound. Its molecular formula is C48H75NO17 and its molecular weight is 938.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,5,6,9,11,17,37-heptahydroxy-1-methoxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H75NO17/c1-28-18-16-14-12-10-8-6-7-9-11-13-15-17-19-35(65-47-45(59)42(49)44(58)31(4)64-47)25-39-41(46(60)61)38(55)27-48(62-5,66-39)26-34(52)23-37(54)36(53)21-20-32(50)22-33(51)24-40(56)63-30(3)29(2)43(28)57/h6-19,28-39,41-45,47,50-55,57-59H,20-27,49H2,1-5H3,(H,60,61)/b7-6+,10-8+,11-9+,14-12+,15-13+,18-16+,19-17+/t28-,29-,30-,31+,32+,33+,34-,35-,36+,37+,38-,39-,41+,42-,43+,44+,45-,47-,48+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJLVDQCUUOUTLI-TYVGYKFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)OC)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)OC)O)C(=O)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H75NO17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

938.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Biosynthetic Pathway and Genetic Precursors of Amphotericin X1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amphotericin X1, a 13-O-methyl derivative of the potent antifungal agent Amphotericin B, holds promise for improved therapeutic properties. Understanding its biosynthesis is crucial for targeted genetic engineering and the development of novel, superior antifungal drugs. This guide provides a detailed examination of the core biosynthetic pathway leading to this compound, focusing on its genetic precursors and the enzymatic machinery involved. As direct research on this compound's biosynthesis is limited, this guide extensively details the well-characterized Amphotericin B pathway in Streptomyces nodosus and proposes the final enzymatic step to yield this compound. This document includes quantitative data on precursor supply and metabolite production, detailed experimental protocols for key investigative techniques, and visualizations of the biosynthetic pathway and experimental workflows.

Introduction to Amphotericin Polyketides

Amphotericin B is a polyene macrolide antibiotic produced by the bacterium Streptomyces nodosus.[1][2] It is a clinically vital drug for treating severe systemic fungal infections. Its mechanism of action involves binding to ergosterol in fungal cell membranes, leading to the formation of pores and subsequent cell death. This compound is a naturally occurring derivative of Amphotericin B, distinguished by a methyl group at the C13 hydroxyl position. This modification has the potential to alter the compound's efficacy, toxicity, and pharmacokinetic profile. The biosynthesis of these complex natural products is orchestrated by a large multienzyme complex known as a Type I polyketide synthase (PKS).

The Amphotericin Biosynthetic Gene Cluster

The genetic blueprint for amphotericin biosynthesis resides in a large gene cluster within the Streptomyces nodosus chromosome. This cluster contains the genes encoding the PKS machinery, as well as enzymes responsible for subsequent modifications (post-PKS tailoring), regulation, and export.

Polyketide Synthase (PKS) Genes

The core of the amphotericin macrolide ring is assembled by a modular Type I PKS. This enzymatic assembly line is encoded by a set of large genes within the cluster. Each module is responsible for the addition and modification of a specific two-carbon unit derived from either acetyl-CoA or malonyl-CoA. The amphotericin PKS consists of a loading module and 18 extension modules, each containing a specific set of catalytic domains.

Table 1: Key Domains of the Amphotericin Polyketide Synthase

DomainFunction
Acyltransferase (AT)Selects the appropriate extender unit (malonyl-CoA or methylmalonyl-CoA).
Acyl Carrier Protein (ACP)Tethers the growing polyketide chain.
Ketosynthase (KS)Catalyzes the Claisen condensation to elongate the polyketide chain.
Ketoreductase (KR)Reduces the β-keto group to a hydroxyl group.
Dehydratase (DH)Removes a water molecule to form a double bond.
Enoyl Reductase (ER)Reduces the double bond to a single bond.
Thioesterase (TE)Catalyzes the release and cyclization of the final polyketide chain.
Post-PKS Modification Genes

Once the polyketide chain is synthesized and cyclized, it undergoes a series of tailoring reactions to yield the final bioactive molecule. The genes for these enzymes are also located within the amphotericin gene cluster.

  • Hydroxylases: Cytochrome P450 monooxygenases are responsible for introducing hydroxyl groups at specific positions on the macrolide ring.

  • Glycosyltransferase: A specific glycosyltransferase attaches a mycosamine sugar moiety, which is crucial for the antifungal activity of Amphotericin B.

  • Methyltransferase (Proposed for this compound): Based on the structure of this compound, a dedicated S-adenosylmethionine (SAM)-dependent O-methyltransferase is proposed to catalyze the final methylation of the C13 hydroxyl group of Amphotericin B.

The Biosynthetic Pathway of Amphotericin B and the Proposed Formation of this compound

The biosynthesis of amphotericin begins with the assembly of the polyketide backbone from acetate and propionate precursors, followed by a series of modifications.

Precursor Supply

The building blocks for the polyketide chain are derived from primary metabolism:

  • Acetyl-CoA: Provides the starter unit and several extender units.

  • Propionyl-CoA: Is carboxylated to form methylmalonyl-CoA, the other key extender unit.

Enhancing the intracellular pools of these precursors is a key strategy for improving amphotericin production.

Table 2: Quantitative Data on Amphotericin Production in S. nodosus Strains

StrainGenetic ModificationAmphotericin B Titer (g/L)Amphotericin A Titer (g/L)Reference
S. nodosus ZJB2016050Mutagenesis (high-yield)5.90.6[2]
S. nodosus ATCC14899Wild-type7.5 (mg/g DCW) at 96h1.6 (mg/g DCW) at 96h[3]
S. nodosus ZJB2016050High-yield mutant9.73 (mg/g DCW) at 96h0.35 (mg/g DCW) at 96h[3]
S. nodosus VMR4AOverexpression of oxygen-taking, precursor-acquiring, and product-exporting genes in a high-yield mutant6.58Decreased by 45% compared to parent[4]

Note: Direct quantitative data for this compound production is not currently available in published literature.

Polyketide Chain Assembly and Cyclization

The PKS modules sequentially add and modify the extender units to build the linear polyketide chain. The thioesterase domain then catalyzes the macrolactonization to form the characteristic ring structure.

Post-PKS Tailoring of Amphotericin B

The macrolide core undergoes hydroxylation and glycosylation to produce Amphotericin B.

Proposed Final Biosynthetic Step to this compound

It is hypothesized that an O-methyltransferase acts on Amphotericin B to yield this compound. This enzyme would utilize S-adenosylmethionine (SAM) as a methyl donor.

Amphotericin_Biosynthesis Acetyl-CoA Acetyl-CoA PKS Polyketide Synthase (PKS) (Type I Modular) Acetyl-CoA->PKS Propionyl-CoA Propionyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA Propionyl-CoA->Methylmalonyl-CoA Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Methylmalonyl-CoA->PKS SAM S-Adenosyl- methionine (SAM) Methyltransferase Proposed O-Methyltransferase SAM->Methyltransferase Polyketide Linear Polyketide Chain PKS->Polyketide Chain Elongation Macrolactone Amphoteronolide B (Macrolactone Core) Polyketide->Macrolactone Cyclization (TE) AmphB Amphotericin B Macrolactone->AmphB Hydroxylation & Glycosylation Hydroxylase Cytochrome P450 Hydroxylases Glycosyltransferase Mycosaminyl- transferase AmphX1 This compound AmphB->AmphX1 O-methylation

Caption: Proposed biosynthetic pathway of this compound from primary metabolic precursors.

Experimental Protocols

The identification and characterization of the genes and enzymes in the this compound biosynthetic pathway involve a combination of molecular biology, bioinformatics, and analytical chemistry techniques.

Identification of the Putative O-Methyltransferase Gene

A bioinformatics approach is the first step to pinpoint candidate genes.

Bioinformatics_Workflow Genome S. nodosus Genomic DNA Sequencing Whole Genome Sequencing Genome->Sequencing Assembly Genome Assembly Sequencing->Assembly BGC_ID BGC Identification (e.g., antiSMASH) Assembly->BGC_ID Amph_Cluster Amphotericin Gene Cluster BGC_ID->Amph_Cluster Gene_Annotation Gene Annotation and Homology Search (BLAST) Amph_Cluster->Gene_Annotation Candidate_Gene Candidate O-Methyltransferase Gene Gene_Annotation->Candidate_Gene

Caption: Workflow for the bioinformatic identification of a candidate O-methyltransferase gene.

Methodology:

  • Genomic DNA Isolation: High-quality genomic DNA is isolated from S. nodosus.

  • Genome Sequencing: The genome is sequenced using a long-read sequencing technology to facilitate the assembly of the large PKS gene cluster.

  • Bioinformatic Analysis:

    • The assembled genome is analyzed using tools like antiSMASH to identify the boundaries of the amphotericin biosynthetic gene cluster.[5]

    • Within or adjacent to this cluster, open reading frames (ORFs) are annotated.

    • Homology searches (e.g., BLAST) are performed against databases to identify ORFs with sequence similarity to known O-methyltransferases, particularly those that act on polyketide or similar substrates.

Heterologous Expression and Characterization of the Candidate Methyltransferase

To confirm the function of the candidate gene, it is expressed in a heterologous host, and the resulting enzyme's activity is tested.

Methodology:

  • Gene Cloning: The candidate methyltransferase gene is amplified from S. nodosus genomic DNA via PCR and cloned into an E. coli expression vector.

  • Protein Expression and Purification: The recombinant protein is overexpressed in E. coli and purified using affinity chromatography.

  • In Vitro Methyltransferase Assay:

    • The purified enzyme is incubated with Amphotericin B as the substrate and S-adenosylmethionine (SAM) as the methyl donor.

    • The reaction mixture is analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of this compound.

Experimental_Workflow Start Candidate Gene (from Bioinformatics) PCR PCR Amplification Start->PCR Cloning Cloning into Expression Vector PCR->Cloning Transformation Transformation into E. coli Cloning->Transformation Expression Protein Expression (IPTG Induction) Transformation->Expression Purification Protein Purification (Affinity Chromatography) Expression->Purification Enzyme Purified Enzyme Purification->Enzyme Assay In Vitro Assay (Amphotericin B + SAM) Enzyme->Assay Analysis Product Analysis (HPLC / LC-MS) Assay->Analysis Result Confirmation of This compound Production Analysis->Result

Caption: Experimental workflow for the functional characterization of the proposed O-methyltransferase.

Gene Knockout in S. nodosus

To definitively prove the gene's role in vivo, a targeted gene knockout is performed in S. nodosus.

Methodology:

  • Construct a Gene Disruption Cassette: A plasmid is constructed containing a selectable marker (e.g., an antibiotic resistance gene) flanked by regions homologous to the upstream and downstream sequences of the target methyltransferase gene.

  • Introduce the Cassette into S. nodosus: The disruption cassette is introduced into S. nodosus via conjugation from E. coli.

  • Select for Double Crossover Events: Selection for the antibiotic resistance marker and screening for the loss of the vector backbone identifies clones where the native gene has been replaced by the resistance cassette.

  • Metabolite Analysis: The culture broth of the knockout mutant is analyzed by HPLC or LC-MS and compared to the wild-type strain. The absence of this compound in the mutant strain would confirm the gene's function.

Conclusion and Future Perspectives

The biosynthesis of this compound is intricately linked to the well-established Amphotericin B pathway, with a proposed final O-methylation step. The identification and characterization of the specific O-methyltransferase responsible will be a significant advancement in the field. This knowledge will enable the targeted genetic engineering of S. nodosus to potentially overproduce this compound, facilitating further investigation of its therapeutic potential. Furthermore, understanding the substrate specificity of this enzyme could open up avenues for combinatorial biosynthesis, leading to the creation of novel amphotericin derivatives with enhanced antifungal activity and reduced toxicity. The experimental approaches outlined in this guide provide a clear roadmap for researchers to unravel the final details of this compound biosynthesis and harness its potential for drug development.

References

A Technical Guide to the Antifungal Spectrum of Amphotericin B Against Pathogenic Yeasts

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This guide addresses the antifungal agent Amphotericin B. It is presumed that the query "Amphotericin X1" contains a typographical error, as Amphotericin B is the well-established and researched compound in this class with a similar name.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antifungal activity of Amphotericin B against clinically relevant pathogenic yeasts. It includes quantitative susceptibility data, detailed experimental protocols for susceptibility testing, and visualizations of the drug's mechanism of action and experimental workflows.

Introduction

Amphotericin B is a polyene macrolide antibiotic isolated from Streptomyces nodosus in 1955.[1] For over five decades, it has been a critical component in the treatment of life-threatening systemic fungal infections due to its broad spectrum of activity and fungicidal nature.[2][3] Despite the development of newer antifungal agents, Amphotericin B remains a cornerstone of therapy, particularly for severe mycoses.[4] This document focuses on its activity against pathogenic yeasts, which are a major cause of opportunistic infections in immunocompromised individuals.

Mechanism of Action

The primary mechanism of action of Amphotericin B is its ability to bind to ergosterol, the principal sterol in the fungal cell membrane.[3][5] This binding leads to the formation of transmembrane channels or pores.[1][3][5] These pores disrupt the integrity of the cell membrane, causing a rapid leakage of essential intracellular monovalent ions, such as potassium (K+), sodium (Na+), and hydrogen (H+), which ultimately leads to fungal cell death.[1][3][5]

A secondary proposed mechanism involves the induction of oxidative damage within the fungal cell through the formation of free radicals, which contributes to membrane permeability and cellular damage.[2][6] The drug's selective toxicity is attributed to its higher affinity for fungal ergosterol compared to cholesterol, the predominant sterol in mammalian cell membranes.[3]

Amphotericin_B_Mechanism_of_Action cluster_membrane Fungal Cell Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Fungal Cytoplasm ergosterol Ergosterol pore Membrane Pore ergosterol->pore Forms Pores/ Channels amb Amphotericin B amb->ergosterol Binds to Ergosterol ros Reactive Oxygen Species (ROS) amb->ros Induces Oxidative Damage ions K+, Na+, H+ Ions death Fungal Cell Death ions->death Disrupts Homeostasis ros->death Contributes to Cell Damage pore->ions Ion Leakage

Figure 1: Mechanism of action of Amphotericin B against fungal cells.

Spectrum of Antifungal Activity

Amphotericin B exhibits a broad spectrum of activity against most pathogenic yeasts. In vitro susceptibility is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Amphotericin B is highly active against the majority of Candida species, including C. albicans, C. tropicalis, C. parapsilosis, and C. glabrata. Resistance remains uncommon, although some species, such as Candida lusitaniae, may exhibit higher MIC values.[2]

Table 1: In Vitro Susceptibility of Candida Species to Amphotericin B

Species Number of Isolates MIC Range (µg/mL) MIC₅₀ (µg/mL) MIC₉₀ (µg/mL) Reference(s)
Candida albicans 14,716 0.125 - 1 0.25 0.5 [7][8]
Candida glabrata 5,846 0.25 - 2 0.5 1 [7][8]
Candida parapsilosis 4,894 0.125 - 1 0.5 0.5 [7][8]
Candida tropicalis 3,624 Not specified 0.5 1 [7]
Candida krusei 809 Not specified 1 1 [7]
Candida lusitaniae 119 Not specified 0.5 1 [7]
Candida dubliniensis 130 Not specified 0.5 0.5 [7]

| Candida guilliermondii| 83 | Not specified | 1 | 1 |[7] |

Data compiled from large-scale studies using CLSI broth microdilution methods. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the isolates, respectively.

Amphotericin B is a primary therapy for cryptococcal meningitis and demonstrates potent activity against both Cryptococcus neoformans and Cryptococcus gattii.

Table 2: In Vitro Susceptibility of Cryptococcus Species to Amphotericin B

Species Number of Isolates MIC Range (µg/mL) MIC₅₀ (µg/mL) MIC₉₀ (µg/mL) Reference(s)
Cryptococcus neoformans 3,590 0.25 - 1 Not specified Not specified [9][10]
Cryptococcus neoformans 265 ≤1 Not specified Not specified [11]

| Cryptococcus gattii | 985 | 0.25 - 1 | Not specified | Not specified |[9][10] |

MIC values for Cryptococcus species are generally low, with most isolates inhibited by concentrations ≤1 µg/mL.[9][11]

Experimental Protocols: Antifungal Susceptibility Testing

The Clinical and Laboratory Standards Institute (CLSI) M27-A3 broth microdilution method is the reference standard for testing the in vitro susceptibility of yeasts to antifungal agents.[7][12]

This method involves challenging a standardized inoculum of a yeast isolate with serial twofold dilutions of an antifungal agent in a liquid growth medium (RPMI 1640) within a 96-well microtiter plate. The MIC is determined following a specified incubation period.

  • Preparation of Inoculum:

    • Select several colonies of the yeast isolate from a 24-hour-old culture on a nutrient agar plate (e.g., Sabouraud Dextrose Agar).

    • Suspend the colonies in sterile saline (0.85%).

    • Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard. This yields a stock suspension of approximately 1-5 x 10⁶ cells/mL.

    • Prepare the final inoculum by diluting the stock suspension in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10³ cells/mL in the microtiter wells.[12]

  • Preparation of Antifungal Dilutions:

    • Prepare a stock solution of Amphotericin B powder in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the stock solution in RPMI 1640 medium directly in the 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.03 to 16 µg/mL).

  • Inoculation and Incubation:

    • Add the standardized yeast inoculum to each well of the microtiter plate containing the antifungal dilutions.

    • Include a growth control well (inoculum without drug) and a sterility control well (medium only).

    • Seal the plate and incubate at 35°C.[7]

  • Reading the MIC Endpoint:

    • For Candida species, read the plate visually after 24 hours of incubation.[13] For Cryptococcus species, incubation for up to 72 hours may be necessary.[13]

    • The MIC for Amphotericin B is defined as the lowest drug concentration that causes complete inhibition of growth (optically clear well) compared to the growth control.[7][13]

Antifungal_Susceptibility_Testing_Workflow start Start isolate 1. Isolate Yeast Colony (24-hour culture) start->isolate inoculum_prep 2. Prepare Inoculum (Adjust to 0.5 McFarland) isolate->inoculum_prep inoculate 4. Inoculate Plate with Yeast Suspension inoculum_prep->inoculate dilution 3. Prepare Drug Dilutions (in 96-well plate) dilution->inoculate incubate 5. Incubate Plate (35°C, 24-72h) inoculate->incubate read 6. Read Results Visually incubate->read determine_mic 7. Determine MIC (Lowest concentration with no visible growth) read->determine_mic end End determine_mic->end

Figure 2: CLSI broth microdilution workflow for yeast susceptibility testing.

Conclusion

Amphotericin B remains a potent, broad-spectrum antifungal agent with excellent in vitro activity against the most common pathogenic yeasts, including numerous Candida and Cryptococcus species. Its primary mechanism of action, targeting the essential membrane component ergosterol, contributes to its fungicidal effect and the low incidence of acquired resistance. Standardized susceptibility testing, primarily through the CLSI broth microdilution method, is crucial for monitoring susceptibility patterns and guiding clinical therapy, ensuring the continued effective use of this vital antifungal drug.

References

A Technical Guide to the Physicochemical Properties of Amphotericin X1 for Advanced Formulation Development

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: "Amphotericin X1" is not a standard nomenclature. This document is based on the well-characterized polyene macrolide antibiotic, Amphotericin B (AmB), and uses "this compound" as a placeholder. The data and protocols provided are derived from studies on Amphotericin B.

Introduction

This compound is a potent, broad-spectrum antifungal agent that remains a cornerstone in the treatment of life-threatening systemic mycoses. Despite its efficacy, its clinical utility is hampered by significant formulation challenges, primarily stemming from its poor aqueous solubility and high propensity for self-aggregation, which is linked to its dose-limiting nephrotoxicity. A thorough understanding of its fundamental physical and chemical properties is therefore critical for the rational design of safer and more effective delivery systems. This guide provides an in-depth overview of these properties and presents detailed experimental protocols for their characterization, aiming to support researchers in the development of next-generation this compound formulations.

Core Physicochemical Properties

This compound is a complex macrocyclic lactone characterized by its amphiphilic nature. It possesses a rigid, lipophilic polyene region (containing seven conjugated double bonds) on one side of the macrolide ring and a flexible, hydrophilic polyhydroxyl region on the other. This duality governs its solubility, aggregation behavior, and interaction with biological membranes.

General and Spectroscopic Properties

The following table summarizes the fundamental properties of this compound.

PropertyValueReference(s)
Molecular Formula C₄₇H₇₃NO₁₇[1][2]
Molecular Weight 924.08 g/mol [1][2]
Appearance Yellow to orange powder
Melting Point >170 °C (with decomposition)[1][2]
pKa ~5.5 (carboxyl group), ~10.0 (amino group)[1][2]
UV-Vis λmax (Methanol) 345, 363, 382, 406 nm[1][2]
UV-Vis λmax (DMSO) 350, 368, 388, 412 nm[3]
Solubility Profile

This compound is practically insoluble in water at physiological pH (6-7) but shows increased solubility under acidic (pH < 2) or alkaline (pH > 11) conditions.[1][2] Its solubility in common solvents is a critical parameter for formulation design.

SolventSolubilityReference(s)
Water (pH 6-7) Insoluble (<0.1 g/100 mL)[1][4]
Water (pH 2 or 11) ~0.1 mg/mL[5]
Dimethyl Sulfoxide (DMSO) 30–40 mg/mL[1][5]
Dimethylformamide (DMF) 2–4 mg/mL[1][5]
Methanol Slightly soluble[5]
Ethanol Practically insoluble
PEG 400 / Propylene Glycol (50/50 v/v) > 1 mg/mL
Aggregation State

In aqueous environments, the aggregation state of this compound is a primary determinant of its biological activity and toxicity. The ratio of specific peaks in its UV-Vis absorption spectrum serves as an indicator of the aggregation state. A low ratio of the first peak (around 328-350 nm) to the fourth peak (~409 nm) indicates a monomeric or less aggregated state, which is considered less toxic.[3] A high ratio is characteristic of poly-aggregates, which are associated with increased toxicity.[3]

  • Monomeric form: Predominates in organic solvents like DMSO or at very low aqueous concentrations (<10⁻⁶ M).[3][6]

  • Oligomers/Dimers: Forms as concentration increases in aqueous media.

  • Poly-aggregates: Forms at higher concentrations, leading to the formation of large, toxic complexes.[6]

G M Monomeric AmX1 (Less Toxic) W Introduced into Aqueous Media M->W Dilution D Self-Assembled Dimers (Intermediate Toxicity) D->M High Dilution A Poly-Aggregates (More Toxic) D->A Further Aggregation A->D Dilution S Solubilized in Organic Solvent (e.g., DMSO) S->M Solubilization W->D Increased Concentration

Figure 1. Aggregation states of this compound in solution.
Chemical Stability

This compound is susceptible to degradation under several conditions:

  • Photodegradation: The conjugated polyene structure is highly sensitive to light, leading to oxidation and loss of activity.[7] Samples and formulations must be protected from light.

  • pH: While stable for extended periods in solutions between pH 4 and 10, it degrades under strongly acidic or alkaline conditions.[5][7]

  • Oxidation: The molecule is prone to autoxidation, a process that can be accelerated by heat and the presence of radical initiators.[8][9] The use of antioxidants can mitigate this degradation pathway.[9]

Experimental Protocols

Detailed and reproducible methodologies are essential for characterizing this compound and its formulations.

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This protocol is based on the Higuchi and Connors phase solubility method.[10]

  • Preparation: Prepare a series of buffers (e.g., phosphate-buffered saline) at various desired pH values.

  • Addition of Excess Solute: Add an excess amount of this compound powder (e.g., 10 mg) to a known volume (e.g., 10 mL) of each buffer in a glass vial. The amount should be sufficient to ensure a solid phase remains after equilibration.

  • Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 48-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspensions to stand undisturbed to let the undissolved solid settle. Centrifuge the samples (e.g., at 14,000 rpm for 20 minutes) to pellet any remaining undissolved drug.

  • Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Filter the aliquot through a 0.22 µm PTFE syringe filter to remove any fine particles.

  • Quantification: Dilute the filtered supernatant with a suitable solvent (e.g., DMSO or methanol) to a concentration within the linear range of a validated analytical method.

  • Analysis: Determine the concentration of dissolved this compound using a validated UV-Vis spectrophotometry or HPLC method. The absorbance maximum at ~408 nm is typically used for UV-Vis analysis.[11]

Protocol for Assessing Aggregation State by UV-Vis Spectroscopy

This protocol allows for the qualitative assessment of the drug's aggregation state in a given formulation.

  • Instrument Setup: Use a calibrated dual-beam UV-Vis spectrophotometer. Set the scan range from 300 nm to 450 nm.

  • Reference Samples:

    • Monomeric Reference: Prepare a dilute solution of this compound (~5-10 µg/mL) in pure DMSO. This spectrum will show four characteristic sharp peaks between 350-412 nm.[3]

    • Aggregated Reference: Prepare a suspension of this compound (~5-10 µg/mL) in phosphate-buffered saline (pH 7.4). This spectrum will show a broad, blue-shifted peak around 328 nm.[3]

  • Sample Preparation: Dilute the this compound formulation to be tested with an appropriate aqueous medium to achieve a final drug concentration of approximately 5-10 µg/mL.

  • Spectral Acquisition: Record the absorption spectrum of the test sample, using the formulation's drug-free vehicle as the blank.

  • Analysis:

    • Compare the spectral shape of the test sample to the monomeric and aggregated references.

    • Identify the main absorption peaks. The presence of a prominent peak below 350 nm indicates significant aggregation. The presence of the four characteristic peaks above 360 nm indicates a more monomeric or de-aggregated state.

    • Calculate the ratio of the absorbance of the first major peak (Peak I, ~328-350 nm) to the fourth peak (Peak IV, ~409-412 nm). A ratio < 0.5 is indicative of a predominantly monomeric state, while a ratio > 2 suggests a highly aggregated state.[3]

Protocol for Liposomal this compound Preparation (Thin-Film Hydration Method)

The thin-film hydration technique is a common and robust method for encapsulating this compound into liposomes.[12]

G cluster_0 Step 1: Dissolution cluster_1 Step 2: Film Formation cluster_2 Step 3: Hydration cluster_3 Step 4: Size Reduction cluster_4 Step 5: Purification n1 Dissolve Lipids (e.g., HSPC, Cholesterol, DSPG) and this compound in Organic Solvent (e.g., Chloroform/Methanol) n2 Evaporate solvent using a rotary evaporator (e.g., 65°C, reduced pressure) to form a thin, uniform lipid film n1->n2 n3 Hydrate the lipid film with an aqueous buffer (e.g., PBS) above the lipid phase transition temperature n2->n3 n4 Extrude the resulting liposome suspension through polycarbonate membranes (e.g., 200nm -> 100nm pores) n3->n4 n5 Remove unencapsulated drug via dialysis or size exclusion chromatography n4->n5

Figure 2. Workflow for preparing liposomal this compound.
  • Lipid and Drug Dissolution: In a round-bottom flask, dissolve the chosen lipids (e.g., a mixture of hydrogenated soy phosphatidylcholine (HSPC), cholesterol, and distearoylphosphatidylglycerol (DSPG)) and this compound in a suitable organic solvent system (e.g., chloroform:methanol 2:1 v/v).

  • Thin-Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the lipid phase transition temperature (e.g., 65°C) under reduced pressure. Continue until all solvent is removed and a thin, dry, uniform lipid film is formed on the inner surface of the flask.

  • Film Hydration: Introduce the aqueous hydration medium (e.g., phosphate-buffered saline) into the flask. Continue to rotate the flask in the water bath (at the same temperature, without vacuum) for 1-2 hours. This allows the lipid film to hydrate and peel off the glass, spontaneously forming multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion): To produce smaller, more uniform unilamellar vesicles (LUVs), the MLV suspension is repeatedly passed through an extruder fitted with polycarbonate membranes of a defined pore size. Typically, the suspension is passed sequentially through membranes with decreasing pore sizes (e.g., 10-15 passes through a 200 nm membrane followed by 10-15 passes through a 100 nm membrane).

  • Purification: Remove any unencapsulated (free) this compound from the liposome suspension using techniques such as dialysis against the hydration buffer or size exclusion chromatography.

  • Characterization: Analyze the final formulation for particle size and distribution (e.g., via dynamic light scattering), zeta potential, and drug encapsulation efficiency (determined by separating free drug from encapsulated drug and quantifying both).

Formulation Implications and Strategies

The physicochemical properties of this compound directly dictate the strategies required for a successful formulation. The primary goals are to enhance solubility, minimize aggregation-related toxicity, and improve the therapeutic index.

G P1 Poor Aqueous Solubility C1 IV Administration Only Poor Bioavailability P1->C1 P2 High Aggregation & Toxicity C2 Nephrotoxicity & Infusion Reactions P2->C2 P3 Light & Oxidative Instability C3 Short Shelf-Life Loss of Potency P3->C3 S1 Lipid-Based Formulations (Liposomes, Lipid Complexes) C1->S1 S2 Polymeric Micelles & Nanoparticles C1->S2 C2->S1 C2->S2 S3 Use of Antioxidants Lyophilization Light-Protective Packaging C3->S3

Figure 3. Relationship between properties, challenges, and formulation strategies.
  • Lipid-Based Formulations: This is the most successful strategy to date.[12] Formulations like liposomes (e.g., AmBisome®), lipid complexes (e.g., Abelcet®), and colloidal dispersions encapsulate the drug within a lipidic environment.[12] This approach achieves several goals:

    • It sequesters the drug from the aqueous environment, preventing the formation of toxic poly-aggregates.

    • It provides a vehicle for intravenous administration.

    • It can alter the drug's pharmacokinetic profile, potentially leading to targeted delivery and reduced exposure to the kidneys.[12]

  • Polymeric Micelles and Nanoparticles: These systems use amphiphilic polymers to encapsulate this compound within the hydrophobic core of a nanoparticle, effectively solubilizing the drug and controlling its aggregation state.

  • Stabilization Techniques: To address chemical instability, formulations often require lyophilization (freeze-drying) for long-term storage, the inclusion of antioxidants, and packaging in light-protective containers.[9]

By leveraging a detailed understanding of these core physicochemical properties and applying the described experimental methodologies, researchers can effectively design, characterize, and optimize novel delivery systems for this compound, ultimately aiming to improve its safety and efficacy in treating severe fungal infections.

References

Amphotericin B: A Deep Dive into its Preferential Binding to Ergosterol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Amphotericin B (AmB), a polyene macrolide antibiotic, remains a cornerstone in the treatment of life-threatening systemic fungal infections. Its efficacy is rooted in its selective interaction with ergosterol, the primary sterol component of fungal cell membranes, leading to cell death. This preference for ergosterol over cholesterol, the predominant sterol in mammalian cell membranes, forms the basis of its therapeutic window. This technical guide provides a comprehensive overview of the binding affinity of Amphotericin B for ergosterol versus cholesterol, details the experimental protocols used to quantify this interaction, and illustrates the underlying mechanisms of action.

Quantitative Analysis of Binding Affinity

The selective toxicity of Amphotericin B towards fungal cells is fundamentally due to its significantly higher binding affinity for ergosterol compared to cholesterol.[1] This differential affinity has been quantified by various biophysical techniques, with Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) being prominent methods.

Published studies consistently demonstrate a greater affinity of AmB for membranes containing ergosterol. For instance, SPR studies have shown that Amphotericin B has an approximately 18-fold higher affinity for membranes containing ergosterol than for those containing cholesterol.[2] Further kinetic analysis from SPR experiments revealed that the association constant for AmB binding to ergosterol-containing liposomes is an order of magnitude larger than that for cholesterol-containing liposomes.[3][4]

Parameter Ergosterol-Containing Membrane Cholesterol-Containing Membrane Technique Reference
Relative Affinity ~18-fold higherLowerSurface Plasmon Resonance (SPR)[2]
Association Constant 1 order of magnitude largerLowerSurface Plasmon Resonance (SPR)[3][4]

Table 1: Comparative Binding Affinity of Amphotericin B for Ergosterol vs. Cholesterol Containing Membranes. This table summarizes the quantitative differences in the binding affinity of Amphotericin B for its target sterols.

Experimental Protocols

The quantification of the binding affinity of Amphotericin B to sterols relies on precise and robust experimental methodologies. Below are detailed outlines of the key techniques employed in these studies.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a label-free optical technique that measures the real-time interaction between a ligand immobilized on a sensor surface and an analyte in solution.[5]

Objective: To determine the kinetics and affinity of Amphotericin B binding to sterol-containing lipid membranes.

Methodology:

  • Sensor Chip Preparation: A sensor chip, typically gold-coated, is functionalized to allow for the immobilization of liposomes.

  • Liposome Immobilization:

    • Prepare large unilamellar vesicles (LUVs) composed of a base phospholipid (e.g., POPC) and either ergosterol or cholesterol at a specific molar ratio.

    • Immobilize the liposomes onto the sensor chip surface. This creates a model membrane system mimicking either a fungal or mammalian cell membrane.

  • Analyte Injection:

    • A solution of Amphotericin B at various concentrations is flowed over the sensor surface.

    • The binding of AmB to the immobilized liposomes causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).

  • Data Analysis:

    • The association and dissociation phases of the binding interaction are monitored in real-time.

    • The resulting sensorgrams are fitted to various binding models (e.g., 1:1 Langmuir binding, two-state reaction) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd). A lower Kd value indicates a higher binding affinity.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry directly measures the heat change associated with a binding event, allowing for the determination of the binding affinity, stoichiometry, and thermodynamic parameters of the interaction.[1][6]

Objective: To characterize the thermodynamics of Amphotericin B binding to sterols.

Methodology:

  • Sample Preparation:

    • A solution of Amphotericin B is placed in the sample cell of the calorimeter.

    • A suspension of large unilamellar vesicles (LUVs) containing either ergosterol or cholesterol is loaded into the titration syringe.

  • Titration:

    • The sterol-containing LUVs are incrementally injected into the AmB solution.

    • The heat released or absorbed during the binding interaction is measured by the instrument.

  • Data Analysis:

    • The heat change per injection is plotted against the molar ratio of the reactants.

    • The resulting binding isotherm is fitted to a suitable binding model to determine the binding affinity (Ka, the association constant, which is the inverse of Kd), the stoichiometry of the interaction (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Mechanism of Action and Experimental Workflow

The preferential binding of Amphotericin B to ergosterol triggers a cascade of events leading to fungal cell death. The primary mechanism involves the formation of transmembrane channels. An alternative, more recent model suggests a "sterol sponge" mechanism.

Signaling Pathways and Mechanisms of Action

The interaction of Amphotericin B with the fungal cell membrane is a multi-step process. Initially, AmB binds to ergosterol within the membrane. This binding is a crucial first step that then leads to one of two primary outcomes: the formation of ion channels or the extraction of ergosterol from the membrane. Both mechanisms ultimately disrupt membrane integrity and lead to cell death.

AmphotericinB_Mechanism cluster_fungal Fungal Cell Membrane cluster_mammalian Mammalian Cell Membrane AmB Amphotericin B Ergosterol Ergosterol AmB->Ergosterol High Affinity Binding Pore Pore/Channel Formation Ergosterol->Pore Extraction Ergosterol Extraction (Sterol Sponge) Ergosterol->Extraction Membrane Fungal Membrane Integrity Disruption Membrane Disruption Membrane->Disruption Pore->Disruption Extraction->Disruption Death Fungal Cell Death Disruption->Death AmB_mammalian Amphotericin B Cholesterol Cholesterol AmB_mammalian->Cholesterol Low Affinity Binding Toxicity Cellular Toxicity (e.g., Nephrotoxicity) Cholesterol->Toxicity

Figure 1: Amphotericin B's Differential Mechanism of Action. This diagram illustrates the high-affinity binding of Amphotericin B to ergosterol in fungal membranes, leading to pore formation or ergosterol extraction, membrane disruption, and ultimately cell death. In contrast, its low-affinity binding to cholesterol in mammalian membranes results in cellular toxicity.

Experimental Workflow for Binding Affinity Determination

The process of determining the binding affinity of Amphotericin B for ergosterol and cholesterol follows a structured workflow, from sample preparation to data analysis and interpretation.

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_exp 2. Experimentation cluster_analysis 3. Data Analysis cluster_interp 4. Interpretation AmB_prep Prepare Amphotericin B Solution SPR_exp Surface Plasmon Resonance (SPR) AmB_prep->SPR_exp ITC_exp Isothermal Titration Calorimetry (ITC) AmB_prep->ITC_exp LUV_prep Prepare Sterol-Containing Large Unilamellar Vesicles (LUVs) Ergosterol_LUV Ergosterol LUVs (Fungal Mimic) LUV_prep->Ergosterol_LUV Cholesterol_LUV Cholesterol LUVs (Mammalian Mimic) LUV_prep->Cholesterol_LUV Ergosterol_LUV->SPR_exp Ergosterol_LUV->ITC_exp Cholesterol_LUV->SPR_exp Cholesterol_LUV->ITC_exp SPR_analysis Sensorgram Analysis (ka, kd, Kd) SPR_exp->SPR_analysis ITC_analysis Binding Isotherm Analysis (Ka, n, ΔH, ΔS) ITC_exp->ITC_analysis Conclusion Determine Differential Binding Affinity and Thermodynamic Profile SPR_analysis->Conclusion ITC_analysis->Conclusion

Figure 2: Experimental Workflow for Binding Affinity Analysis. This flowchart outlines the key stages involved in determining the binding affinity of Amphotericin B for ergosterol and cholesterol, from initial sample preparation through to final data interpretation.

References

Methodological & Application

Application Notes and Protocol for In Vitro Susceptibility Testing of Amphotericin X1

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Amphotericin X1 is a novel polyene antifungal agent. Polyenes represent a critical class of antifungal drugs that exhibit broad-spectrum activity by binding to ergosterol in the fungal cell membrane, leading to the formation of pores and subsequent cell death.[1][2][3][4] The protocol described herein provides a standardized method for determining the in vitro antifungal susceptibility of various fungal isolates to this compound. This method is adapted from established protocols for other polyene antifungals, such as Amphotericin B, and is intended for use by researchers, scientists, and drug development professionals.[5][6] The primary endpoint of this assay is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that completely inhibits visible growth of the organism.[7]

Principle

This protocol utilizes a broth microdilution method, a widely accepted technique for antifungal susceptibility testing.[6][8] In this assay, fungal isolates are exposed to serial twofold dilutions of this compound in a liquid growth medium. Following an incubation period, the MIC is determined by visual inspection of fungal growth in the wells of a microtiter plate. This method allows for the quantitative determination of the antifungal activity of this compound against a panel of clinically relevant fungal pathogens.

Materials and Reagents

  • This compound (powder, store as recommended by manufacturer)

  • Dimethyl sulfoxide (DMSO)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate

  • Morpholinepropanesulfonic acid (MOPS)

  • Glucose

  • Sterile distilled water

  • Sterile 0.85% saline

  • Sabouraud Dextrose Agar (SDA)

  • 96-well sterile, flat-bottom microtiter plates

  • Sterile, disposable inoculation loops and spreaders

  • Spectrophotometer or McFarland density standards

  • Humidified incubator (35°C ± 2°C)

  • Quality control (QC) fungal strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)

Experimental Protocol

Preparation of this compound Stock Solution
  • Prepare a stock solution of this compound by dissolving the powder in 100% DMSO to a concentration of 1600 µg/mL.

  • Further dilute this stock solution 1:10 in RPMI 1640 medium to obtain a working stock solution of 160 µg/mL. This working stock will be used to prepare the serial dilutions.

Preparation of Fungal Inoculum
  • Subculture fungal isolates onto Sabouraud Dextrose Agar (SDA) plates and incubate at 35°C for 24-48 hours to ensure purity and viability.[9]

  • Prepare a fungal suspension by touching 3-5 colonies with a sterile loop and suspending them in sterile 0.85% saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1-5 x 10^6 CFU/mL for yeast).[9] This can be done using a spectrophotometer at a wavelength of 530 nm.

  • Prepare the final inoculum by diluting the adjusted fungal suspension 1:1000 in RPMI 1640 medium to achieve a final concentration of 1-5 x 10^3 CFU/mL.

Broth Microdilution Assay
  • Dispense 100 µL of sterile RPMI 1640 medium into wells 2 through 11 of a 96-well microtiter plate.

  • Add 200 µL of the 160 µg/mL this compound working stock solution to well 1.

  • Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. This will result in a concentration range of 16 µg/mL to 0.03 µg/mL.

  • Well 11 will serve as the growth control (no drug), and well 12 will serve as the sterility control (no inoculum).

  • Inoculate wells 1 through 11 with 100 µL of the final fungal inoculum. The final volume in each well will be 200 µL.

  • Seal the plates and incubate at 35°C for 24-48 hours. For some slower-growing fungi, incubation may need to be extended to 72 hours.[7]

Determination of Minimum Inhibitory Concentration (MIC)
  • Following incubation, visually inspect the microtiter plates.

  • The MIC is defined as the lowest concentration of this compound that causes complete inhibition of visible growth as compared to the growth control well.[7]

Data Presentation

Table 1: Example MIC Values of this compound Against Various Fungal Isolates

Fungal IsolateThis compound MIC (µg/mL)
Candida albicans ATCC 900280.5
Candida glabrata Clinical Isolate 11
Candida parapsilosis ATCC 220190.25
Candida krusei ATCC 62582
Aspergillus fumigatus ATCC 2043051
Cryptococcus neoformans ATCC 901120.5

Table 2: Quality Control Ranges for Reference Strains

QC StrainThis compound MIC Range (µg/mL)
Candida parapsilosis ATCC 220190.125 - 0.5
Candida krusei ATCC 62581 - 4

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Preparation cluster_assay Microdilution Assay cluster_analysis Data Analysis drug_prep Prepare this compound Stock Solutions serial_dilution Perform Serial Dilutions of this compound drug_prep->serial_dilution inoculum_prep Prepare Fungal Inoculum (0.5 McFarland) inoculation Inoculate Microtiter Plate inoculum_prep->inoculation media_prep Prepare RPMI 1640 Medium media_prep->serial_dilution serial_dilution->inoculation incubation Incubate at 35°C for 24-48 hours inoculation->incubation mic_determination Determine MIC (Visual Inspection) incubation->mic_determination data_reporting Report MIC Values mic_determination->data_reporting

Caption: Experimental workflow for in vitro susceptibility testing of this compound.

logical_relationship cluster_components Key Components cluster_process Core Process cluster_outcome Outcome antifungal This compound exposure Exposure to Drug Gradient antifungal->exposure fungus Fungal Isolate fungus->exposure medium Growth Medium (RPMI) medium->exposure incubation_growth Incubation and Fungal Growth exposure->incubation_growth growth_inhibition Growth Inhibition incubation_growth->growth_inhibition mic_value MIC Value growth_inhibition->mic_value

Caption: Logical relationship of components in the MIC assay.

References

Application Notes and Protocols for Liposomal Amphotericin B for Intravenous Administration

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: The query specified "Amphotericin X1." Based on available scientific literature, this is likely a typographical error for Amphotericin B, a widely used antifungal agent. This document will proceed under the assumption that the intended subject is Amphotericin B.

Introduction

Amphotericin B is a potent, broad-spectrum polyene antifungal agent used to treat serious, life-threatening fungal infections.[1] Its use, however, is often limited by significant toxicity, particularly nephrotoxicity and infusion-related reactions.[2] To mitigate these adverse effects while preserving antifungal efficacy, lipid-based formulations have been developed. Among these, the liposomal formulation of Amphotericin B (L-AmB) represents a significant advancement.[2]

L-AmB consists of Amphotericin B intercalated into a unilamellar liposomal membrane.[3] This formulation alters the pharmacokinetic profile of the drug, leading to higher plasma concentrations and a different tissue distribution compared to conventional Amphotericin B deoxycholate (C-AmB).[4] The liposomal carrier system is designed to remain intact in circulation, reducing the exposure of mammalian cell membranes to the drug and thereby lowering its toxicity profile.[1][2]

These application notes provide a comprehensive overview of the liposomal formulation of Amphotericin B for intravenous administration, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

Amphotericin B exerts its antifungal effect by binding to ergosterol, a primary sterol component of fungal cell membranes.[5][6] This binding leads to the formation of transmembrane channels or pores, which disrupt the integrity of the cell membrane.[1][6] The resulting leakage of intracellular ions, such as potassium, sodium, hydrogen, and chloride, and other small molecules leads to fungal cell death.[1][6]

While Amphotericin B has a higher affinity for ergosterol, it can also bind to cholesterol in mammalian cell membranes, which is the basis for its toxicity.[1][6] The liposomal formulation helps to shield the drug from interacting with mammalian cells until it reaches the site of fungal infection.[2] The liposomes are thought to preferentially bind to the fungal cell wall, where they are disrupted, releasing Amphotericin B to act on the fungal cell membrane.[2] Additionally, Amphotericin B may induce oxidative damage to fungal cells and stimulate phagocytic cells to aid in clearing the infection.[7]

dot

Figure 1: Mechanism of Action of Liposomal Amphotericin B.

Data Presentation

Formulation Characteristics
ComponentAmount per VialPurpose
Amphotericin B, USP50 mgActive Pharmaceutical Ingredient
Hydrogenated Soy Phosphatidylcholine~213 mgLiposome structural component
Cholesterol, NF~52 mgLiposome stabilizer
Distearoylphosphatidylglycerol~84 mgLiposome structural component
Alpha Tocopherol, USP0.64 mgAntioxidant
Sucrose, NF900 mgLyoprotectant
Disodium Succinate Hexahydrate27 mgBuffer

Data sourced from the AmBisome® product label.[3]

Pharmacokinetic Parameters: Liposomal vs. Conventional Amphotericin B
ParameterLiposomal Amphotericin B (L-AmB)Conventional Amphotericin B (C-AmB)
Dose 2 mg/kg0.6 mg/kg
Cmax (µg/mL) 16-fold higher than C-AmBLower
AUC (µg·h/mL) 8-fold higher than C-AmBLower
Volume of Distribution (Vd) LowerHigher
Terminal Half-life (t½) ~127 hoursSimilar to L-AmB
Renal and Fecal Clearance Greatly reducedHigher

This table presents a comparative summary of pharmacokinetic data. Absolute values can vary between studies and patient populations.[4]

Recommended Dosing for Intravenous Administration
IndicationRecommended Daily Dose
Empirical therapy in febrile, neutropenic patients3 mg/kg/day
Systemic fungal infections (Aspergillus, Candida, Cryptococcus)3 to 5 mg/kg/day
Cryptococcal meningitis in HIV-infected patients6 mg/kg/day
Visceral leishmaniasisVaries by region; total dose of 15 to 30 mg/kg

Dosage should be adjusted based on the specific patient's clinical status and response to therapy.[7][8]

Experimental Protocols

Protocol for Preparation and Administration of Liposomal Amphotericin B for Injection

This protocol is a generalized procedure for the reconstitution and dilution of lyophilized L-AmB for intravenous infusion.

1. Reconstitution: a. Aseptically add 12 mL of Sterile Water for Injection, USP, to a 50 mg vial of L-AmB.[8] b. Immediately shake the vial vigorously for 30 seconds to completely disperse the lyophilized powder. The resulting concentrate will contain 4 mg of Amphotericin B per mL.[8] c. Visually inspect the concentrate for particulate matter and ensure it is a translucent, yellow suspension.

2. Dilution: a. Calculate the required dose of Amphotericin B in milligrams based on the patient's weight (e.g., 3 mg/kg). b. Withdraw the calculated volume of the L-AmB concentrate into a sterile syringe. c. Attach the provided 5-micron filter to the syringe.[8] d. Inject the L-AmB concentrate through the filter into the appropriate volume of 5% Dextrose Injection, USP, to achieve a final concentration of 0.2 to 2.0 mg/mL.[8]

3. Administration: a. Administer the diluted L-AmB solution by intravenous infusion over a period of 2 to 6 hours.[7] b. If the patient experiences infusion-related reactions, the infusion duration may be extended. c. It is recommended to flush the existing intravenous line with 5% Dextrose Injection prior to infusion of L-AmB.[8]

dot

Experimental_Workflow start Start: Lyophilized L-AmB Vial (50 mg) reconstitute Reconstitute with 12 mL Sterile Water for Injection start->reconstitute shake Vigorously Shake for 30 seconds reconstitute->shake concentrate Result: 4 mg/mL Concentrate shake->concentrate calculate Calculate Patient Dose concentrate->calculate withdraw Withdraw Calculated Volume calculate->withdraw filter Attach 5-micron Filter withdraw->filter dilute Dilute in 5% Dextrose to 0.2-2.0 mg/mL filter->dilute infusion_sol Final Infusion Solution dilute->infusion_sol administer Administer via IV Infusion (2-6 hours) infusion_sol->administer end End of Procedure administer->end

Figure 2: Workflow for L-AmB Preparation and Administration.

Toxicity Profile and Management

While L-AmB has a significantly improved safety profile compared to C-AmB, adverse effects can still occur.[2]

Common Adverse Effects:

  • Infusion-Related Reactions: Fever, chills, headache, nausea, and hypotension may occur within 1 to 3 hours of starting the infusion.[7] Premedication with acetaminophen, diphenhydramine, and/or hydrocortisone may be considered.[7]

  • Nephrotoxicity: An increase in serum creatinine can occur, though it is less frequent and severe than with C-AmB.[7] Monitoring renal function is crucial. Pre-hydration with normal saline may help mitigate nephrotoxicity.[7]

  • Electrolyte Imbalances: Hypokalemia and hypomagnesemia are common and require regular monitoring and supplementation.[1][7]

Drug Interactions:

  • Nephrotoxic Drugs: Concomitant use with other nephrotoxic agents (e.g., aminoglycosides, cyclosporine) may increase the risk of renal damage.[1]

  • Corticosteroids: May potentiate hypokalemia.[7]

  • Flucytosine: Concurrent use may increase the toxicity of flucytosine.[7]

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Logical_Relationships cluster_benefits Benefits cluster_risks Potential Risks LAmB Liposomal Amphotericin B Reduced_Nephrotoxicity Reduced Nephrotoxicity LAmB->Reduced_Nephrotoxicity Reduced_Infusion_Reactions Reduced Infusion Reactions LAmB->Reduced_Infusion_Reactions Improved_Efficacy Improved Therapeutic Index LAmB->Improved_Efficacy Infusion_Reactions Infusion-Related Reactions LAmB->Infusion_Reactions Nephrotoxicity Nephrotoxicity LAmB->Nephrotoxicity Hypokalemia Hypokalemia LAmB->Hypokalemia Drug_Interactions Drug Interactions LAmB->Drug_Interactions

Figure 3: Benefits and Risks of Liposomal Amphotericin B.

References

Application Notes and Protocols for the Quantification of Amphotericin B by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Note: The user query specified "Amphotericin X1." However, extensive searches did not yield any substance with this designation. It is presumed that this was a typographical error and the intended analyte is the well-established antifungal agent, Amphotericin B . The following application notes and protocols are based on this assumption and pertain to the quantification of Amphotericin B.

These application notes provide a comprehensive overview and a detailed protocol for the quantitative analysis of Amphotericin B in various samples using High-Performance Liquid Chromatography (HPLC). This guide is intended for researchers, scientists, and professionals in the field of drug development and analysis.

Introduction

Amphotericin B is a polyene macrolide antibiotic used to treat serious fungal infections.[1][2] Its quantitative determination is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations.[3][4] High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the quantification of Amphotericin B due to its sensitivity, specificity, and reproducibility.[1][5][6] This document outlines a validated HPLC method for the determination of Amphotericin B.

Quantitative Data Summary

The following table summarizes various reported HPLC methods for the quantification of Amphotericin B, providing a comparative overview of the chromatographic conditions.

Stationary PhaseMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Linearity Range (µg/mL)Retention Time (min)Reference
Luna C18 (250 x 4.6 mm, 5 µm)Acetonitrile:Tetrahydrofuran:o-phosphoric acid (60:30:10 v/v/v)1.0287Not Specified7.722[2]
Apollo-C18 (250 x 4.6 mm, 5 µm)Acetonitrile:Methanol:Tetrahydrofuran (39:17:9) and EDTA Buffer (2.5 mmol/L) (650:350 v/v)1.53800.01 - 0.03Not Specified[7]
C18Acetonitrile:Acetic acid:Water (52:4.3:43.7 v/v/v)1.04060.1 - 10.0< 12[5]
C18Phosphate buffer (pH 3.0):Acetonitrile (65:35 v/v)Not Specified407Not Specified< 23[3]
XBridge C18 (150 x 4.6 mm)Acetic acid (0.73%):Acetonitrile (60:40 v/v)1.04080.05 - 1.0< 3[6][8]
Spheri-5 cyano (30 x 4.6 mm, 5 µm)Acetonitrile:Sodium acetate buffer (pH 4) (72:28 v/v)1.24080.039 - 405.9[8]
Microsorb-MV 100-5 C-18 (250 x 4.6mm, 5 µm)Acetonitrile:Phosphate buffer (pH 3) (60:40 v/v)1.0Not Specified5 - 305.42[1]

Experimental Workflow

The diagram below illustrates the general workflow for the HPLC quantification of Amphotericin B.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Biological Sample or Formulation Extraction Extraction/ Deproteinization Sample->Extraction Standard Amphotericin B Reference Standard Dilution Serial Dilutions Standard->Dilution Filtration Filtration (0.22 µm) Extraction->Filtration Filtration2 Filtration (0.22 µm) Dilution->Filtration2 Injection Sample Injection Filtration->Injection Filtration2->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for Amphotericin B quantification by HPLC.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the quantification of Amphotericin B in a given sample.

1. Materials and Reagents

  • Amphotericin B reference standard

  • HPLC grade acetonitrile, methanol, and tetrahydrofuran[1][2]

  • Orthophosphoric acid[1][2]

  • Sodium acetate

  • EDTA

  • HPLC grade water[1]

  • Human plasma (if applicable)[1]

  • 0.22 µm syringe filters

2. Instrumentation

  • An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.[1]

  • A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][2]

  • Data acquisition and processing software.[1]

3. Preparation of Mobile Phase

  • Example Mobile Phase (Acetonitrile:Phosphate Buffer):

    • Prepare a phosphate buffer (e.g., pH 3) by dissolving an appropriate amount of a phosphate salt in HPLC grade water and adjusting the pH with orthophosphoric acid.

    • Mix acetonitrile and the phosphate buffer in a 60:40 (v/v) ratio.[1]

    • Degas the mobile phase using sonication or vacuum filtration before use.

4. Preparation of Standard Solutions

  • Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh a suitable amount of Amphotericin B reference standard and dissolve it in a minimal amount of a suitable solvent like DMSO or methanol.

    • Dilute to the final volume with the mobile phase in a volumetric flask. This solution should be protected from light.

  • Working Standard Solutions:

    • Perform serial dilutions of the stock solution with the mobile phase to obtain a series of working standard solutions with concentrations ranging from 0.05 µg/mL to 30 µg/mL, depending on the expected sample concentration.[1][8]

5. Sample Preparation

  • For Pharmaceutical Formulations:

    • Accurately weigh a portion of the formulation powder equivalent to a known amount of Amphotericin B.[2]

    • Dissolve the powder in the mobile phase, sonicate to ensure complete dissolution, and dilute to a known volume.[2]

    • Filter the solution through a 0.22 µm syringe filter before injection.[2]

  • For Biological Samples (e.g., Plasma):

    • To a known volume of plasma, add a protein precipitating agent like methanol or acetonitrile in a specific ratio (e.g., 1:2 v/v).[6]

    • Vortex the mixture vigorously to ensure complete protein precipitation.

    • Centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes).[9]

    • Collect the supernatant and filter it through a 0.22 µm syringe filter before injection.

6. Chromatographic Conditions

  • Column: C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Phosphate Buffer (pH 3) (60:40 v/v)[1]

  • Flow Rate: 1.0 mL/min[1]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient or controlled at 30°C[8]

  • Detection Wavelength: 408 nm[8]

7. Data Analysis

  • Inject the standard solutions in increasing order of concentration to generate a calibration curve.

  • Plot the peak area of Amphotericin B as a function of its concentration.

  • Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be greater than 0.99.[1]

  • Inject the prepared sample solutions.

  • Determine the concentration of Amphotericin B in the samples by interpolating their peak areas from the calibration curve.

Signaling Pathway (Illustrative)

While Amphotericin B does not directly engage in signaling pathways in the same manner as receptor agonists or antagonists, its mechanism of action involves binding to ergosterol in fungal cell membranes, leading to pore formation and subsequent cell death. The following diagram illustrates this logical relationship.

Amphotericin_Mechanism AmphotericinB Amphotericin B Binding Binding AmphotericinB->Binding Ergosterol Ergosterol (Fungal Cell Membrane) Ergosterol->Binding Pore Pore Formation Binding->Pore Leakage Ion Leakage (K+, Na+, H+, Cl-) Pore->Leakage Death Fungal Cell Death Leakage->Death

Caption: Mechanism of action of Amphotericin B.

Conclusion

The HPLC method described provides a reliable and robust approach for the quantification of Amphotericin B. The specific chromatographic conditions can be adapted based on the available instrumentation and the sample matrix. Proper method validation according to ICH guidelines is essential to ensure accurate and precise results.[2]

References

Application Notes and Protocols for Amphotericin B Delivery Systems in Targeted Fungal Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amphotericin B (AmB) remains a cornerstone in the treatment of severe systemic fungal infections due to its broad spectrum of activity and low incidence of resistance.[1][2] However, its clinical utility is often hampered by poor water solubility and significant dose-limiting toxicities, most notably nephrotoxicity.[2][3] These limitations arise from the drug's mechanism of action, which involves binding to ergosterol in fungal cell membranes, but also to cholesterol in mammalian cell membranes, leading to pore formation and cellular damage.[1][4]

To mitigate these adverse effects and enhance therapeutic efficacy, various advanced drug delivery systems have been developed. These nanoformulations aim to:

  • Improve Solubility: Encapsulating the hydrophobic AmB within a hydrophilic carrier system enhances its solubility in aqueous media for intravenous administration.

  • Reduce Toxicity: By altering the drug's biodistribution and reducing its interaction with mammalian cells, particularly in the kidneys, these systems significantly lower the risk of toxicity.[3][5]

  • Enable Targeted Delivery: Formulations can be engineered to specifically target fungal cells or infected tissues, including intracellular pathogens residing within macrophages.[6][7]

This document provides detailed application notes and experimental protocols for the preparation, characterization, and evaluation of various AmB delivery systems, including liposomes, polymeric nanoparticles, solid lipid nanoparticles (SLNs), and micelles.

Mechanism of Action and Targeted Delivery

Amphotericin B exerts its antifungal effect by binding to ergosterol, a primary sterol component of fungal cell membranes. This binding disrupts the membrane integrity, leading to the formation of pores or channels. These channels allow the leakage of essential intracellular ions, such as potassium, ultimately resulting in fungal cell death.[1][4] The preferential binding to ergosterol over mammalian cholesterol provides a degree of selectivity, though off-target binding to cholesterol is responsible for the drug's toxicity.

Targeted delivery systems exploit various strategies to concentrate AmB at the site of infection. Passive targeting relies on the enhanced permeability and retention (EPR) effect in infected or inflamed tissues. Active targeting involves modifying the surface of the nanocarrier with ligands (e.g., mannose) that are recognized by receptors on immune cells like macrophages, which are often reservoirs for fungal pathogens.[7][8]

Targeted_Amphotericin_B_Delivery Fig. 1: Targeted Delivery of Amphotericin B Nanoparticles cluster_0 Nanoparticle Delivery cluster_1 Infected Host Cell (Macrophage) AmB_NP Amphotericin B-loaded Nanoparticle e.g., Liposome, PLGA-NP, Micelle Targeting_Ligand Targeting Ligand (e.g., Mannose) Receptor Mannose Receptor AmB_NP->Receptor Binding Macrophage Macrophage Phagocytosis Receptor-Mediated Endocytosis Fungus Intracellular Fungus (e.g., Candida albicans) Receptor->Phagocytosis Internalization Phagocytosis->Fungus AmB Release & Fungicidal Action Experimental_Workflow Fig. 2: General Experimental Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Formulation 1. Formulation & Preparation (e.g., Liposomes, Nanoparticles) Characterization 2. Physicochemical Characterization (Size, Zeta, EE%) Formulation->Characterization In_Vitro 3. In Vitro Evaluation Characterization->In_Vitro In_Vivo 4. In Vivo Evaluation In_Vitro->In_Vivo MIC Antifungal Susceptibility (MIC) Cytotoxicity Cytotoxicity (e.g., MTT Assay) Hemolysis Hemolysis Assay Efficacy Efficacy in Animal Model (e.g., Murine Candidiasis) Biodistribution Biodistribution & PK/PD Toxicity Toxicity Assessment

References

Application Note: Mass Spectrometry Analysis of Amphotericin X1 and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amphotericin X1 is a novel polyene macrolide antibiotic, analogous in structure and function to Amphotericin B. Like other polyene macrolides, it exhibits broad-spectrum antifungal activity by binding to ergosterol in the fungal cell membrane, leading to the formation of pores and subsequent cell death[1][2][3]. This application note provides detailed protocols for the quantitative analysis of this compound in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and outlines a strategy for the investigation of its potential metabolites. Given that significant in vivo metabolism of the closely related Amphotericin B is not observed in humans, with the drug being primarily eliminated unchanged, the focus of this note is on the parent compound's analysis, with a discovery-based approach for metabolite identification[1][4][5][6].

Quantitative Analysis of this compound

A sensitive and robust LC-MS/MS method is crucial for the pharmacokinetic and toxicokinetic assessment of this compound. The following tables summarize typical validation parameters for the quantification of polyene macrolides in biological fluids, based on established methods for Amphotericin B[4][7][8].

Data Presentation: LC-MS/MS Method Performance

Table 1: Calibration Curve and Linearity

MatrixAnalyteCalibration Range (ng/mL)
Human PlasmaThis compound5 - 1,000>0.99
Human UrineThis compound5 - 1,000>0.99
Cerebrospinal Fluid (CSF)This compound0.1 - 250>0.99
Plasma UltrafiltrateThis compound0.625 - 250>0.99

Table 2: Precision and Accuracy

MatrixQC LevelConcentration (ng/mL)Intra-assay Precision (%CV)Inter-assay Precision (%CV)Accuracy (% Bias)
Human PlasmaLLOQ5<15<15±15
Low QC15<10<10±10
Mid QC150<10<10±10
High QC750<10<10±10
CSFLLOQ0.1<20<20±20
Low QC0.3<15<15±15
High QC200<15<15±15

Experimental Protocols

Protocol 1: Sample Preparation - Protein Precipitation (for Plasma and Urine)

This protocol is a rapid and effective method for extracting this compound from plasma and urine samples[8].

  • Sample Thawing: Thaw plasma or urine samples at room temperature.

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 25 µL of the sample.

  • Internal Standard Addition: Add 25 µL of the internal standard working solution (e.g., Natamycin, 1 µg/mL in methanol).

  • Precipitation: Add 100 µL of cold acetonitrile containing 0.1% formic acid.

  • Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

Protocol 2: Sample Preparation - Solid-Phase Extraction (for CSF and Plasma Ultrafiltrate)

This protocol is suitable for cleaner sample extracts and lower concentration ranges, as often required for CSF and unbound drug analysis[7][9].

  • Sample Thawing: Thaw CSF or plasma ultrafiltrate samples at room temperature.

  • Aliquoting: To a clean tube, add 100 µL of the sample.

  • Internal Standard Addition: Add 25 µL of the internal standard working solution.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute this compound with 1 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Injection: Transfer to an HPLC vial and inject into the LC-MS/MS system.

Protocol 3: LC-MS/MS Analysis

The following parameters are based on typical methods for Amphotericin B and should be optimized for this compound[4][10].

  • LC System: UPLC or HPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 40% B

    • 0.5-2.5 min: 40% to 95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95% to 40% B

    • 3.1-4.0 min: 40% B

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120°C

  • Desolvation Temperature: 400°C[4]

  • MRM Transitions:

    • This compound: To be determined by infusion of a standard solution. For Amphotericin B, a common transition is m/z 924.6 → 743.6[10].

    • Internal Standard (Natamycin): m/z 666.4 → 503.3[10].

  • Collision Energy: Optimize for each transition (e.g., 20-30 eV)[4].

Metabolite Identification Strategy

While significant metabolism of Amphotericin B is not reported in humans, a discovery-based approach using high-resolution mass spectrometry (HRMS) is recommended for new chemical entities like this compound[5].

Protocol 4: In Vitro and In Vivo Metabolite Screening

  • In Vitro Incubation: Incubate this compound with human liver microsomes or hepatocytes.

  • In Vivo Sampling: Collect plasma, urine, and fecal samples from preclinical species dosed with this compound.

  • Sample Preparation: Perform protein precipitation or SPE as described above.

  • LC-HRMS Analysis: Analyze the samples using a Q-TOF or Orbitrap mass spectrometer.

  • Data Acquisition: Acquire data in both full scan MS and data-dependent MS/MS modes.

  • Data Processing: Utilize metabolite identification software to search for potential biotransformations (e.g., oxidation, hydroxylation, glucuronidation) compared to control samples.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (Plasma, Urine, CSF) add_is Add Internal Standard sample->add_is extract Extraction (Protein Precipitation or SPE) add_is->extract concentrate Evaporate & Reconstitute (if SPE) extract->concentrate lc_separation LC Separation (C18 Column) concentrate->lc_separation ms_detection MS/MS Detection (Triple Quadrupole) lc_separation->ms_detection quantification Quantification (Peak Area Ratio) ms_detection->quantification pk_analysis Pharmacokinetic Analysis quantification->pk_analysis

Caption: Experimental workflow for the quantitative analysis of this compound.

mechanism_of_action cluster_membrane Fungal Cell Membrane ergosterol Ergosterol pore_complex Transmembrane Pore (Amphotericin-Ergosterol Complex) ergosterol->pore_complex Aggregates with membrane_lipids Phospholipids amphotericin This compound amphotericin->pore_complex Binds to leakage Ion Leakage (K+, Na+) pore_complex->leakage Causes death Fungal Cell Death leakage->death Leads to

Caption: Logical diagram of the proposed mechanism of action for this compound.

References

Troubleshooting & Optimization

Reducing hemolytic activity of "Amphotericin X1" formulations

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Amphotericin X1 Formulations

An Important Note on "this compound": The compound "this compound" is not found in current scientific literature. This guide is based on the well-researched antifungal agent, Amphotericin B (AmB) , which is known for its significant hemolytic activity. The principles, protocols, and troubleshooting advice provided here are directly applicable to researchers working to mitigate the toxicity of AmB formulations.

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing and reducing the hemolytic activity of Amphotericin B formulations.

Understanding the Mechanism of Hemolytic Activity

Amphotericin B's primary mechanism of antifungal action is also the source of its toxicity to mammalian cells. It has a high affinity for ergosterol, a key component of fungal cell membranes[1][2]. Upon binding, AmB molecules form pores or channels that disrupt the membrane's integrity, leading to the leakage of essential intracellular ions and ultimately cell death[1][2].

However, AmB can also bind to cholesterol in mammalian cell membranes, including those of red blood cells (erythrocytes)[2]. While its affinity for cholesterol is lower than for ergosterol, this interaction is significant enough to cause the formation of transmembrane channels, leading to increased permeability, leakage of hemoglobin, and hemolysis (the rupture of red blood cells)[1][3]. The development of lipid-based formulations is a key strategy to reduce this off-target toxicity by altering the drug's distribution and interaction with mammalian cell membranes[4][5].

Signaling Pathway of Amphotericin B Induced Hemolysis

cluster_0 Extracellular Space cluster_1 Erythrocyte Membrane cluster_2 Intracellular Space AmB Free Amphotericin B (Monomeric) Cholesterol Cholesterol AmB->Cholesterol Binds to Pore Transmembrane Pore Formation Cholesterol->Pore Induces Ions K+ Efflux Pore->Ions Allows Hemoglobin Hemoglobin Leakage Pore->Hemoglobin Allows Lysis Cell Lysis (Hemolysis) Ions->Lysis Leads to Hemoglobin->Lysis Leads to

Caption: Mechanism of Amphotericin B-induced hemolysis in erythrocytes.

Frequently Asked Questions (FAQs)

Q1: Why is my conventional Amphotericin B formulation showing high hemolytic activity?

A1: Conventional AmB, often formulated with deoxycholate (Fungizone), exists as a micellar suspension. In this form, a significant amount of monomeric AmB is available to interact with cholesterol in red blood cell membranes, leading to pore formation and lysis[6]. This formulation is well-documented for its dose-dependent hemolytic and nephrotoxic effects[4][5].

Q2: How do lipid-based formulations reduce hemolysis?

A2: Lipid-based formulations (e.g., liposomal AmB like AmBisome, lipid complexes like Abelcet) are designed to keep AmB encapsulated or complexed within a lipid structure[4][7]. This sequestration reduces the amount of free, monomeric AmB in circulation, thereby decreasing its interaction with cholesterol in erythrocyte membranes. The drug is preferentially released at the site of fungal infection, improving its therapeutic index[5][8].

Q3: What is an acceptable level of hemolysis for a new formulation in vitro?

A3: While there is no universal standard, a common goal in formulation development is to achieve significantly lower hemolysis compared to conventional AmB deoxycholate. Many studies aim for hemolysis below 5-10% at therapeutically relevant concentrations. The acceptable limit will ultimately depend on the intended clinical application and regulatory guidelines.

Q4: Can the choice of excipients in my formulation affect hemolysis?

A4: Absolutely. For example, incorporating cholesterol into liposomal formulations can significantly reduce hemolysis. Cholesterol is thought to stabilize the liposomal membrane and may act as a "sink" for any released AmB, preventing it from interacting with red blood cells[9]. The type and chain length of lipids or polymers used can also modulate the drug release rate and, consequently, its hemolytic profile[10].

Q5: Does the aggregation state of Amphotericin B matter?

A5: Yes, the aggregation state is critical. Self-aggregated AmB is generally less toxic than the monomeric form because the sites responsible for binding to sterols are masked within the aggregate. Formulations that promote and maintain a highly aggregated state of AmB tend to exhibit lower hemolytic activity[10].

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
High Hemolysis with a New Lipid Formulation 1. Poor Drug Encapsulation: The formulation is not effectively sequestering the AmB. 2. Formulation Instability: Liposomes or lipid particles may be unstable in the assay medium, leading to premature drug release. 3. Incorrect Excipient Ratio: The lipid-to-drug ratio may be too low, resulting in free drug.1. Optimize Formulation Process: Re-evaluate manufacturing parameters (e.g., extrusion, sonication, homogenization) to improve encapsulation efficiency. 2. Assess Stability: Test the stability of the formulation in physiological buffers (e.g., PBS, serum-containing media) using particle size analysis or chromatography. 3. Vary Lipid:Drug Ratio: Prepare several batches with increasing lipid-to-drug molar ratios and re-test for hemolysis.
Inconsistent Hemolysis Results Between Batches 1. Batch-to-Batch Variability: Inconsistent particle size, size distribution, or encapsulation efficiency. 2. Assay Variability: Inconsistent age or source of red blood cells, or variations in incubation time.1. Characterize Each Batch: Perform thorough characterization (particle size, zeta potential, encapsulation efficiency) for every new batch before conducting hemolysis assays. 2. Standardize Assay Protocol: Use a consistent source of fresh red blood cells, standardize incubation times and temperatures, and always include positive (Triton X-100) and negative (PBS) controls.
Formulation Shows Low Hemolysis but Also Low Antifungal Activity 1. Overly Stable Formulation: The formulation is too stable and does not release the drug effectively, even at the target site.1. Modify Formulation for Triggered Release: Redesign the formulation to release AmB in response to specific triggers at the infection site (e.g., lower pH, presence of fungal enzymes). 2. Adjust Lipid Composition: Alter the lipid composition to create a less rigid carrier, potentially facilitating faster drug release.

Troubleshooting Workflow

Start High Hemolysis Observed in New Formulation CheckEE Measure Encapsulation Efficiency (EE) Start->CheckEE LowEE Is EE < 95%? CheckEE->LowEE OptimizeForm Optimize Formulation (e.g., increase lipid:drug ratio) LowEE->OptimizeForm Yes CheckStability Assess Formulation Stability (Particle Size in PBS/Serum) LowEE->CheckStability No ReTest Re-run Hemolysis Assay OptimizeForm->ReTest Unstable Is it unstable? CheckStability->Unstable ModifyExcipients Modify Excipients (e.g., add cholesterol, change lipid) Unstable->ModifyExcipients Yes Unstable->ReTest No ModifyExcipients->ReTest cluster_0 Preparation cluster_1 Incubation cluster_2 Measurement & Analysis A Collect Fresh Blood B Isolate & Wash RBCs (3x with PBS) A->B C Prepare 2% RBC Suspension B->C E Combine Samples & RBCs in 96-well plate C->E D Prepare Serial Dilutions of Test Formulations & Controls D->E F Incubate at 37°C (e.g., 1-4 hours) E->F G Centrifuge Plate to Pellet Intact RBCs F->G H Transfer Supernatant to New Plate G->H I Read Absorbance (540 nm) H->I J Calculate % Hemolysis I->J

References

"Amphotericin X1" stability studies under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Amphotericin B. This resource provides troubleshooting guidance and frequently asked questions regarding the stability of Amphotericin B under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of Amphotericin B in aqueous solutions?

A1: The stability of Amphotericin B (AmB) is influenced by several factors, including pH, temperature, light exposure, and the presence of oxygen. Autoxidation, photo-oxidation, and hydrolysis are the main degradation pathways.

Q2: At what pH range is Amphotericin B most stable?

A2: Amphotericin B exhibits optimal stability in a neutral pH range, typically between 5 and 7. Its stability decreases significantly in acidic conditions (below pH 4) and alkaline conditions (above pH 9). Under acidic conditions (below pH 2), there is an anomalously high level of aggregation.

Q3: How does temperature impact the stability of Amphotericin B?

A3: Generally, higher temperatures accelerate the degradation of Amphotericin B. However, the degradation kinetics in relation to temperature can be complex and non-linear. For long-term storage of solutions, lower temperatures, such as 5°C, are recommended to maintain stability.

Q4: What is the role of aggregation in the stability and activity of Amphotericin B?

A4: The aggregation state of Amphotericin B, which is pH-dependent, plays a crucial role in its stability and biological activity. The monomeric form is predominant in acidic and alkaline conditions, while the aggregated form is more common in the neutral pH range. Aggregated Amphotericin B has been found to be more susceptible to oxidative degradation than the monomeric form. The toxicity of Amphotericin B is also related to its aggregation state, with the dimeric form being the most toxic.

Q5: Are there any excipients that can enhance the stability of Amphotericin B?

A5: Yes, antioxidants such as α-tocopherol can reduce the degradation of Amphotericin B, particularly degradation due to autoxidation. The presence of certain oils and methanol has also been shown to better preserve Amphotericin B compared to medium-chain triglycerides.

Troubleshooting Guide

Problem: Rapid degradation of Amphotericin B solution is observed during experiments.

Possible Causes and Solutions:

  • pH of the medium: Verify that the pH of your solution is within the optimal range of 5-7. Extreme pH values will lead to rapid degradation.

  • Exposure to light: Amphotericin B is light-sensitive. Protect your samples from light by using amber vials or covering the containers with aluminum foil.

  • Temperature: Ensure that the storage and experimental temperatures are appropriate. For storage, 4°C is recommended. Avoid high temperatures during experiments unless investigating thermal degradation.

  • Oxidation: The presence of oxygen can lead to autoxidation. If feasible for your experimental setup, consider de-gassing your solvents or working under an inert atmosphere (e.g., nitrogen). The addition of antioxidants can also mitigate oxidative degradation.

Problem: Inconsistent results in stability assays.

Possible Causes and Solutions:

  • Aggregation state: The aggregation state of Amphotericin B can affect analytical measurements. Be aware that the aggregation is pH-dependent.

  • Analytical method: Ensure your analytical method, such as HPLC, is properly validated and stability-indicating. The method should be able to separate the intact drug from its degradation products.

  • Sample preparation: Inconsistent sample preparation can lead to variability. Follow a standardized protocol for preparing your Amphotericin B solutions.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Analysis

This protocol is based on a validated stability-indicating HPLC-DAD method.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a Diode Array Detector (DAD).

  • Column: C18 chromatographic column (e.g., 200 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of an organic phase (methanol/acetonitrile 41:18 v/v) and an aqueous phase (2.5 mmol L-1 disodium edetate, pH 5.0) in a 65:35 ratio.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 ± 2 °C.

  • Detection Wavelength: 383 nm.

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of Amphotericin B (e.g., 1.0 mg/mL) in a mixture of DMSO and methanol (80:20, v/v). From this, prepare working standards at desired concentrations by diluting with the mobile phase.

  • Sample Preparation for Stability Study:

    • Prepare Amphotericin B solutions at a known concentration (e.g., 0.1 mg/mL) in the desired buffer or medium for the stability study.

    • Subject the samples to the desired stress conditions (e.g., different pH, temperature, light exposure).

    • At specified time points, withdraw an aliquot of the sample.

    • Filter the sample through a 0.45 µm filter before injection into the HPLC system.

  • Analysis: Inject the prepared samples and standards into the HPLC system and record the chromatograms.

  • Data Interpretation: Quantify the amount of remaining Amphotericin B by comparing the peak area in the sample chromatogram to the calibration curve generated from the standard solutions.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to understand the degradation pathways of a drug.

Acid and Alkaline Hydrolysis:

  • Prepare a solution of Amphotericin B.

  • For acid hydrolysis, add an appropriate amount of a strong acid (e.g., HCl to a final concentration of 0.01 mol L-1).

  • For alkaline hydrolysis, add a strong base (e.g., NaOH to a final concentration of 0.001 mol L-1).

  • Incubate the solutions at a controlled temperature (e.g., 70 ± 2 °C) for a specified duration.

  • At various time points, withdraw samples, neutralize them if necessary, and analyze by HPLC.

Oxidative Degradation:

  • Prepare a solution of Amphotericin B.

  • Add an oxidizing agent, such as hydrogen peroxide.

  • Incubate at a controlled temperature.

  • Analyze samples at different time points by HPLC.

Thermal Degradation:

  • Prepare a solution of Amphotericin B.

  • Incubate the solution at an elevated temperature (e.g., 70 ± 2 °C) for a defined period (e.g., seven days).

  • Analyze samples at various time points by HPLC.

Data Presentation

Table 1: Summary of Amphotericin B Stability under Different pH and Temperature Conditions
pHTemperature (°C)ConditionsStability OutcomeReference
1.581Aqueous solutionDegraded to less than 10% of the initial concentration within 30 minutes.
5 - 7Not specifiedPhosphate-citrate buffersOptimal stability range.
6.05Aqueous solutionStable.
7.581Aqueous solutionRetained more than 91% of the initial concentration after 5 hours.
> 9Not specifiedAqueous solutionUndergoes hydroxide-catalyzed ring-opening lactone hydrolysis.
12.581Aqueous solutionDegraded to less than 10% of the initial concentration within 30 minutes.
Not specified4Nasal spray solutionNotable decrease in antifungal activity (17.6-37.2% loss) after 3 months.
Not specified20Nasal spray solutionComplete loss of antifungal activity after 35 days.
Not specified70Aqueous solutionStable for seven days.

Visualizations

Experimental_Workflow_for_Amphotericin_B_Stability_Testing Experimental Workflow for Amphotericin B Stability Testing cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Data Interpretation prep Prepare Amphotericin B stock solution sample_prep Prepare test samples in desired buffers prep->sample_prep ph_stress Vary pH (e.g., 2, 7, 10) sample_prep->ph_stress Apply stress temp_stress Vary Temperature (e.g., 4°C, 25°C, 40°C, 70°C) sample_prep->temp_stress Apply stress light_stress Expose to light vs. dark conditions sample_prep->light_stress Apply stress sampling Withdraw samples at time points (t=0, 1h, 24h, etc.) ph_stress->sampling temp_stress->sampling light_stress->sampling hplc_analysis HPLC-DAD Analysis sampling->hplc_analysis quantification Quantify remaining Amphotericin B hplc_analysis->quantification degradation_profile Identify degradation products hplc_analysis->degradation_profile kinetics Determine degradation kinetics quantification->kinetics pathway Propose degradation pathways degradation_profile->pathway

Caption: Workflow for assessing Amphotericin B stability.

Technical Support Center: Strategies to Overcome Amphotericin B Resistance in Candida auris

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance, frequently asked questions, and detailed protocols for researchers, scientists, and drug development professionals working on Amphotericin B (AmB) resistance in the pathogenic yeast Candida auris.

Troubleshooting Guide

This section addresses specific technical issues that may arise during laboratory investigations of AmB resistance in C. auris.

Question: Why am I observing variable Amphotericin B MIC values for the same C. auris isolate?

Answer: Inconsistent Minimum Inhibitory Concentration (MIC) values for AmB against C. auris can stem from several factors related to testing methodology:

  • Testing Method: Different susceptibility testing methods can yield different MIC values. The Etest® method has been reported to sometimes produce elevated MICs compared to the Clinical and Laboratory Standards Institute (CLSI) broth microdilution (BMD) reference method, potentially overestimating resistance.[1] Significant variability in MICs has been noted across different commercial tests.[2]

  • Inoculum Preparation: The size of the initial fungal inoculum is critical. Ensure that the inoculum is prepared and standardized according to established protocols (e.g., CLSI M27-A3/M60) to a final concentration of 0.5–2.5 x 10³ CFU/mL.

  • Reading Endpoint: For BMD, the endpoint for AmB is the lowest concentration that shows a complete absence of growth (100% inhibition). Subjectivity in reading the endpoint can lead to variability. It is advisable to have two independent researchers read the plates.

  • Media: The type and quality of the RPMI-1640 medium can influence results. Ensure the medium is properly buffered with MOPS and the pH is within the recommended range.

Question: My in vitro susceptibility results for AmB don't correlate with in vivo outcomes in my animal model. What could be the reason?

Answer: A discrepancy between in vitro and in vivo results is a known challenge. Several factors can contribute to this:

  • Host Factors: The immune status of the animal model (e.g., immunocompromised vs. immunocompetent) plays a significant role in the efficacy of antifungal treatment.[3][4]

  • Pharmacokinetics/Pharmacodynamics (PK/PD): The concentration of AmB achieved at the site of infection may not be equivalent to the concentrations used in vitro. PK/PD studies in murine models suggest that for C. auris, higher doses of AmB may be required than what is predicted by MIC values alone.[5][6]

  • Biofilm Formation: C. auris readily forms biofilms on surfaces, including in vivo.[7][8] Biofilms exhibit significantly higher resistance to antifungals than their planktonic (free-floating) counterparts, often by a factor of 2- to 512-fold.[8] Standard MIC testing is performed on planktonic cells and does not reflect the resistance of a biofilm.

  • Aggregative Phenotype: Some C. auris isolates form large cellular aggregates. These aggregates can show higher MIC values and may be more difficult to treat in vivo compared to non-aggregative strains.[9]

Question: I am not seeing a synergistic effect with my combination therapy in vitro. What should I check?

Answer: If an expected synergistic interaction is not observed, consider the following:

  • Concentration Range: Ensure the concentrations of both drugs in your checkerboard assay or time-kill experiment cover a wide enough range, both above and below the individual MICs.

  • Synergy Calculation: The Fractional Inhibitory Concentration Index (FICI) is the standard method for quantifying synergy. An FICI of ≤ 0.5 is typically considered synergistic. Double-check your calculations.

  • Mechanism of Action: Antagonism can occur if the drugs have conflicting mechanisms. For example, azoles inhibit the production of ergosterol, which is the target of AmB.[10]

  • Isolate Dependence: Synergy can be isolate-dependent. The combination of AmB and echinocandins has shown synergistic interactions in most, but not all, cases.[9]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding AmB resistance in C. auris.

Question: What are the established clinical breakpoints for Amphotericin B against C. auris?

Answer: Currently, there are no universally agreed-upon, C. auris-specific clinical breakpoints from bodies like CLSI.[11] However, based on pharmacokinetic/pharmacodynamic data and MIC distributions, the U.S. Centers for Disease Control and Prevention (CDC) has proposed a tentative resistance breakpoint of MIC ≥2 µg/mL.[5][11] The European Committee on Antimicrobial Susceptibility Testing (EUCAST) has set an epidemiological cut-off value (ECOFF) at 2 mg/L, with isolates having an MIC >2 mg/L considered resistant.[2][12] It's important to note that correlation between these MIC values and clinical outcomes is not yet firmly established.[13]

Question: What are the primary molecular mechanisms of Amphotericin B resistance in C. auris?

Answer: The primary mechanisms of AmB resistance in C. auris involve alterations to the fungal cell membrane, specifically related to ergosterol, the direct target of AmB. Key mechanisms include:

  • Mutations in Ergosterol Biosynthesis Genes: Mutations in genes of the ergosterol biosynthesis pathway, particularly ERG6 and ERG11, are a known cause of AmB resistance.[14][15] These mutations can lead to a depletion of ergosterol in the cell membrane or the accumulation of alternative sterols that bind AmB with lower affinity.[15]

  • Altered Membrane Permeability: Resistant strains often exhibit reduced membrane permeability, which may limit the entry of AmB into the cell.[5][16]

  • Upregulation of Stress Response Pathways: Transcriptomic analyses of resistant strains show an enrichment of genes involved in lipid biosynthesis, drug transport, and cell wall integrity pathways, suggesting a broad adaptive response to drug-induced stress.[5]

Question: What are the most promising strategies to overcome Amphotericin B resistance?

Answer: Combination therapy is the leading strategy to overcome AmB resistance and enhance its efficacy. Promising combinations include:

  • Amphotericin B + Echinocandins: Combining AmB with echinocandins like caspofungin or micafungin has shown synergistic effects against C. auris, including against strains resistant to both drugs individually.[9][10] This combination has been shown to achieve up to a 99% survival rate in a C. elegans infection model.[9]

  • Amphotericin B + Rolapitant: The antiemetic drug rolapitant has been identified as a potent enhancer of AmB activity. It acts synergistically with AmB against all tested C. auris isolates, restoring the fungicidal activity of AmB within 4 hours in time-kill assays.[3][17][18] The combination reduced the fungal burden in the kidneys of infected mice by approximately 90%.[3][17] Rolapitant is thought to work by disrupting ATP production and ion transport.[3][18]

  • Amphotericin B + HIV Protease Inhibitors: Certain HIV protease inhibitors, such as atazanavir, saquinavir, lopinavir, and ritonavir, have been shown to strongly potentiate AmB activity against C. auris.[19] This combination is effective against biofilms and significantly reduces fungal burden in a C. elegans model.[19]

Question: Does biofilm formation contribute to Amphotericin B resistance?

Answer: Yes, biofilm formation is a major contributor to AmB resistance. C. auris cells within a biofilm are significantly less susceptible to AmB than their planktonic counterparts.[7][8][20] The extracellular matrix of the biofilm can sequester the drug, preventing it from reaching the fungal cells.[8] This increased tolerance means that concentrations of AmB required to inhibit biofilms are often well above levels that can be safely administered to patients.[8]

Data Presentation

Table 1: Amphotericin B MIC Distribution for C. auris Isolates
Study/OrganizationMethodNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Tentative Breakpoint (Resistant)
CDC (USA)[11][15]Broth Microdilution>350Not specifiedNot specifiedNot specified≥2
EUCAST[2][12]Broth Microdilution30Not specifiedNot specifiedNot specified>2
Escandón et al.[21]Broth Microdilution220.12 - 1Not specifiedNot specifiedNot specified
Carolus et al.[22]Not specifiedExperimentally evolved4-8 fold increaseNot specifiedNot specifiedNot specified
Table 2: Efficacy of Combination Therapies Against AmB-Resistant C. auris
CombinationModel SystemKey FindingFICI RangeReference
Amphotericin B + Rolapitant In vitro (29 isolates)Potent synergistic interactions observed.Not specified[3][17]
In vivo (murine)~90% reduction in kidney fungal burden.Not applicable[3][17]
Amphotericin B + Caspofungin In vivo (C. elegans)Achieved up to 99% survival.Not applicable[9]
Amphotericin B + Micafungin In vitro (10 isolates)~5-log reduction in survival of all isolates.Not specified[10]
Amphotericin B + HIV PIs *In vitro (15 isolates)Synergistic effect observed.0.09 - 0.50[19]
In vivo (C. elegans)1.7-2.6 Log₁₀ reduction in CFU.Not applicable[19]

*HIV Protease Inhibitors (PIs) include atazanavir, saquinavir, lopinavir, and ritonavir.

Experimental Protocols

Protocol 1: Broth Microdilution (BMD) Antifungal Susceptibility Testing

This protocol is adapted from the CLSI M27 standard for yeast susceptibility testing.

  • Prepare Inoculum:

    • Subculture C. auris on a potato dextrose agar (PDA) plate and incubate at 35°C for 24 hours.

    • Select several colonies and suspend them in 5 mL of sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Perform a 1:1000 dilution of the adjusted suspension in RPMI-1640 medium to achieve the final inoculum density.

  • Prepare Antifungal Dilutions:

    • Prepare a stock solution of Amphotericin B.

    • Perform serial two-fold dilutions of AmB in RPMI-1640 medium in a 96-well microtiter plate. The final concentration range should typically span from 0.03 to 16 µg/mL.

  • Inoculate and Incubate:

    • Add 100 µL of the final fungal inoculum to each well of the microtiter plate containing 100 µL of the diluted antifungal agent.

    • Include a positive control (no drug) and a negative control (no inoculum).

    • Incubate the plate at 35°C for 24 hours.

  • Read MIC:

    • The MIC is determined as the lowest concentration of AmB that causes complete (100%) inhibition of visible growth.

Protocol 2: Checkerboard Assay for Synergy Testing

This protocol is used to assess the interaction between two antifungal agents.

  • Plate Setup:

    • Use a 96-well microtiter plate. Along the x-axis, prepare serial two-fold dilutions of Drug A (e.g., Amphotericin B) in RPMI medium.

    • Along the y-axis, prepare serial two-fold dilutions of Drug B (e.g., Rolapitant) in RPMI medium.

    • The plate will contain various combinations of concentrations of both drugs.

  • Inoculation and Incubation:

    • Prepare the C. auris inoculum as described in Protocol 1.

    • Inoculate each well with the final fungal suspension.

    • Include appropriate controls for each drug alone.

    • Incubate at 35°C for 24-48 hours.

  • Data Analysis (FICI Calculation):

    • Determine the MIC for each drug alone and for each combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • Calculate the FICI by summing the two FIC values: FICI = FIC of Drug A + FIC of Drug B.

    • Interpretation:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4.0: Indifference

      • FICI > 4.0: Antagonism

Mandatory Visualizations

Diagrams of Pathways and Workflows

Ergosterol_Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG1 Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Fecosterol Fecosterol Lanosterol->Fecosterol ERG11 Episterol Episterol Fecosterol->Episterol ERG6 Ergosterol Ergosterol Episterol->Ergosterol AmB Amphotericin B AmB->Ergosterol Binds to Erg11_mut ERG11 Mutation Erg11_mut->Lanosterol Blocks conversion Erg6_mut ERG6 Mutation Erg6_mut->Fecosterol Blocks conversion

Caption: Ergosterol biosynthesis pathway and points of inhibition by AmB and resistance mutations.

Synergy_Workflow start Isolate C. auris Strain mic_amb Determine MIC of Amphotericin B (AmB) start->mic_amb mic_drugX Determine MIC of Test Compound (Drug X) start->mic_drugX checkerboard Perform Checkerboard Assay (AmB + Drug X) mic_amb->checkerboard mic_drugX->checkerboard calc_fici Calculate Fractional Inhibitory Concentration Index (FICI) checkerboard->calc_fici interpret Interpret Results calc_fici->interpret synergy Synergy (FICI ≤ 0.5) interpret->synergy Synergistic indifference Indifference (0.5 < FICI ≤ 4.0) interpret->indifference Indifferent antagonism Antagonism (FICI > 4.0) interpret->antagonism Antagonistic

Caption: Experimental workflow for testing the synergistic activity of two compounds.

Resistance_Signaling cluster_calcineurin Calcineurin Pathway cluster_cAMP cAMP/PKA Pathway AmB_Stress Amphotericin B (Membrane Stress) Calcineurin Calcineurin AmB_Stress->Calcineurin Ras Ras AmB_Stress->Ras Crz1 Crz1 Calcineurin->Crz1 Resistance AmB Resistance Phenotype Crz1->Resistance Inhibits cAMP cAMP Ras->cAMP PKA PKA cAMP->PKA PKA->Resistance Inhibits

Caption: Signaling pathways that negatively regulate Amphotericin B resistance in C. auris.

References

Validation & Comparative

A Comparative Efficacy Study: Conventional Amphotericin B deoxycholate vs. Liposomal Amphotericin B

Author: BenchChem Technical Support Team. Date: November 2025

Published: November 4, 2025

This guide provides a detailed comparison between the conventional formulation of Amphotericin B, Amphotericin B deoxycholate (c-AMB), and the lipid-based formulation, Liposomal Amphotericin B (L-AMB). The development of lipid formulations was driven by the need to improve the safety profile of this potent, broad-spectrum antifungal agent, particularly its significant nephrotoxicity.[1][2] This document synthesizes experimental data to offer an objective comparison of their efficacy, safety, and mechanisms of action for researchers, scientists, and drug development professionals.

Mechanism of Action: A Tale of Two Formulations

The intrinsic antifungal activity of both formulations stems from the Amphotericin B molecule.[3] Its primary mechanism involves binding preferentially to ergosterol, the main sterol in fungal cell membranes.[1][4] This binding disrupts the membrane's integrity by forming pores or channels.[5][6] The subsequent leakage of essential intracellular ions, such as potassium and magnesium, leads to fungal cell death.[1][3]

While the molecular action is identical, the delivery mechanism differs significantly.

  • Conventional Amphotericin B (c-AMB): Formulated as a colloidal suspension with the bile salt deoxycholate to enable intravenous administration.[3] This formulation can also bind to cholesterol in mammalian cell membranes, which is the primary cause of its toxicity, including kidney damage.[1][6]

  • Liposomal Amphotericin B (L-AMB): This formulation encapsulates the Amphotericin B molecule within a unilamellar lipid bilayer vesicle (liposome).[5][7] The liposome serves as a drug delivery vehicle, protecting the host's cells from the drug's effects. The liposomes preferentially bind to fungal cell walls, where they are disrupted, releasing Amphotericin B directly at the site of infection.[5][8] This targeted delivery is facilitated by the higher affinity of Amphotericin B for fungal ergosterol over the cholesterol in both the liposome and mammalian cells, leading to a significantly improved safety profile.[5][9]

G cluster_cAMB Conventional Amphotericin B (c-AMB) cluster_LAMB Liposomal Amphotericin B (L-AMB) cAMB c-AMB (in blood) ergosterol Ergosterol Binding cAMB->ergosterol High Affinity cholesterol Cholesterol Binding cAMB->cholesterol Lower Affinity fungal_cell Fungal Cell mammalian_cell Mammalian Cell ergosterol->fungal_cell pore_formation_fungal Pore Formation ergosterol->pore_formation_fungal cholesterol->mammalian_cell pore_formation_mammalian Pore Formation cholesterol->pore_formation_mammalian death Fungal Cell Death pore_formation_fungal->death toxicity Host Cell Toxicity (Nephrotoxicity) pore_formation_mammalian->toxicity LAMB L-AMB Liposome (in blood) mammalian_cell_L Mammalian Cell LAMB->mammalian_cell_L Minimal Interaction release AmB Release at Fungal Cell Wall LAMB->release Preferential Binding fungal_cell_L Fungal Cell reduced_toxicity Reduced Host Cell Interaction mammalian_cell_L->reduced_toxicity release->fungal_cell_L ergosterol_L Ergosterol Binding release->ergosterol_L pore_formation_L Pore Formation ergosterol_L->pore_formation_L death_L Fungal Cell Death pore_formation_L->death_L

Caption: Comparative Mechanism of Action for c-AMB and L-AMB.

In Vitro Efficacy: Susceptibility Testing

The in vitro efficacy of antifungal agents is primarily determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that completely inhibits the visible growth of a microorganism.[10]

Table 1: Comparative In Vitro Susceptibility (MIC in mg/L)

Fungal Species Conventional AMB (c-AMB) Liposomal AMB (L-AMB) Reference
Candida albicans 0.25 - 0.5 0.125 - 1.0 [11][12]
Candida auris 0.5 - 2.0 1.0 - 4.0 [11]
Candida tropicalis 0.5 1.0 [12]

| Candida glabrata | 0.25 | 1.0 |[12] |

Note: MIC values can vary between isolates. The data shows that while MICs are often similar, L-AMB can exhibit slightly higher MICs for some species.

While planktonic MICs are similar, studies on fungal biofilms—a common cause of persistent infections—suggest that L-AMB may be therapeutically more advantageous. To eliminate biofilm cells, both formulations require higher concentrations than their planktonic MICs. However, the required concentration of L-AMB represents a much smaller percentage of its maximum permitted daily dose compared to c-AMB, suggesting a better therapeutic window for treating biofilm-associated infections.[12]

Clinical Efficacy & Safety: Human Trials Data

Clinical trials provide critical data on how these formulations perform in patients. The primary trade-off between efficacy and toxicity is a key differentiator. Lipid-based formulations like L-AMB are generally as effective as c-AMB, but are significantly less toxic.[2][13]

Table 2: Comparative Clinical Outcomes and Safety Profile

Indication Parameter Conventional AMB (c-AMB) Liposomal AMB (L-AMB) Reference
AIDS-associated Histoplasmosis Clinical Success Rate 64% (14/22 patients) 88% (45/51 patients) [14]
Mortality (during induction) 13.6% (3/22 patients) 2.0% (1/51 patients) [14]
Nephrotoxicity 37% 9% [14]
Infusion-Related Side Effects 63% 25% [14]
AIDS-associated Cryptococcal Meningitis Efficacy Similar across groups Similar across groups [15]
Nephrotoxicity (doubling of serum creatinine) Significantly higher than L-AMB (3 mg/kg) Significantly lower than c-AMB [15]

| | Infusion-Related Reactions | Significantly higher than L-AMB | Significantly lower than c-AMB |[15] |

The data consistently demonstrates that L-AMB provides a significant safety advantage, particularly in reducing nephrotoxicity and infusion-related reactions, while maintaining or even improving clinical efficacy in some cases.[14][15]

Experimental Protocols

The data presented in this guide is derived from standardized experimental methodologies.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

The determination of Minimum Inhibitory Concentration (MIC) is typically performed using the broth microdilution method standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI).[10][16]

  • Preparation of Antifungal Solutions: The antifungal agents (c-AMB and L-AMB) are serially diluted two-fold in a liquid growth medium (e.g., RPMI 1640) within a 96-well microtiter plate.[16][17]

  • Inoculum Preparation: Fungal isolates are cultured, and a standardized inoculum suspension is prepared to a specific cell density (e.g., 0.5 x 10³ to 2.5 x 10³ cells/mL).[18]

  • Incubation: A defined volume of the fungal inoculum is added to each well of the microtiter plate. The plate is then incubated at a controlled temperature (e.g., 35°C) for a specified period (24 hours for Candida spp., longer for other fungi).[10][18]

  • MIC Determination: Following incubation, the plates are read visually or spectrophotometrically. The MIC is defined as the lowest drug concentration that results in complete inhibition of visible growth compared to a drug-free control well.[10][19]

Caption: Standard workflow for in vitro MIC determination.

In Vivo Efficacy Testing (Murine Model of Systemic Infection)

Animal models are essential for evaluating drug efficacy prior to human trials.[20] A common model is the murine model of disseminated candidiasis.

  • Immunosuppression: To mimic the condition of at-risk patients, mice are often rendered immunocompromised through the administration of agents like cyclophosphamide.[21]

  • Infection: A standardized inoculum of the fungal pathogen (e.g., Candida albicans) is injected intravenously into the mice to induce a systemic infection.[21]

  • Treatment: At a specified time post-infection, treatment groups receive the antifungal agents (e.g., c-AMB or L-AMB) intravenously at various dosages. A control group receives a placebo.

  • Endpoint Evaluation: The efficacy of the treatment is assessed based on predefined endpoints. This can include:

    • Survival: Monitoring and recording the survival rate of mice in each group over a period (e.g., 21-30 days).

    • Fungal Burden: At a specific time point, mice are euthanized, and organs (typically kidneys, liver, and spleen) are harvested. The organs are homogenized and plated on growth media to quantify the number of colony-forming units (CFUs), indicating the fungal load.[21]

  • Data Analysis: Survival curves are analyzed statistically (e.g., Kaplan-Meier analysis), and fungal burdens between groups are compared to determine the drug's efficacy.

G cluster_protocol In Vivo Murine Model Workflow cluster_endpoints Endpoint Evaluation A 1. Immunosuppress Mice (e.g., with cyclophosphamide) B 2. Induce Systemic Infection (IV injection of fungi) A->B C 3. Administer Treatment (c-AMB, L-AMB, or Placebo) B->C D 4. Monitor Endpoints C->D Survival Survival Analysis (e.g., 21-day survival) D->Survival Burden Fungal Burden (CFU/gram of organ tissue) D->Burden E 5. Analyze Data and Compare Efficacy Survival->E Burden->E

References

A Comparative Guide to a Next-Generation Polyene Antifungal and its Cross-Resistance Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a next-generation polyene antifungal, exemplified by SF001, with the conventional polyene, Amphotericin B (AmB). It focuses on their in vitro efficacy, cross-resistance profiles against resistant fungal strains, and the underlying mechanisms of action and resistance. This document is intended to be a valuable resource for researchers and professionals in the field of antifungal drug development.

Introduction to Polyene Antifungals and the Need for Novel Agents

Polyene antifungals have been a cornerstone in the treatment of invasive fungal infections for decades.[1] Amphotericin B (AmB), a prominent member of this class, exhibits a broad spectrum of activity and a low rate of resistance.[1][2] However, its clinical use is often limited by significant toxicities, particularly nephrotoxicity.[1][2] This has driven the development of new polyene derivatives, such as SF001 (also known as AM-2-19 or Turletricin), which are rationally designed to retain broad-spectrum fungicidal activity while mitigating host cell toxicity.[3][4][5]

The primary mechanism of action for polyenes involves their interaction with ergosterol, a key component of the fungal cell membrane.[6][7] The classic model proposed the formation of pores in the membrane, leading to leakage of cellular contents and cell death.[7] A more recent and refined "sterol sponge" model suggests that polyenes act by extracting ergosterol from the membrane, causing fatal disruption of membrane integrity and function.[5][6] Resistance to polyenes is primarily associated with alterations in the ergosterol biosynthesis pathway, which reduces the amount of ergosterol in the fungal cell membrane.[6]

In Vitro Efficacy: A Head-to-Head Comparison

Recent studies have provided valuable in vitro data comparing the efficacy of the next-generation polyene SF001 with Amphotericin B against a range of clinically relevant fungal pathogens.

Table 1: Comparative In Vitro Activity of SF001 and Amphotericin B against Candida and Aspergillus Species
Fungal GenusDrugMIC₅₀ (mg/L)MIC₉₀ (mg/L)
CandidaSF0010.251
Amphotericin B0.50.5
AspergillusSF0010.51
Amphotericin B14

MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the isolates, respectively.[3][8]

The data indicates that SF001 demonstrates comparable activity to Amphotericin B against Candida species.[3][8] Notably, SF001 shows higher potency against Aspergillus isolates, including species known to be resistant to Amphotericin B.[2][8] This suggests a favorable profile for SF001 in treating infections caused by these challenging molds.

Cross-Resistance Studies

A key advantage of next-generation polyenes like SF001 is their potential to overcome existing resistance mechanisms. Studies have shown that SF001 exhibits potent activity against Aspergillus strains that are resistant to Amphotericin B.[2][3] This suggests that the structural modifications in SF001 may allow it to interact more effectively with fungal membranes that have altered sterol compositions, a common mechanism of polyene resistance.

The molecular basis for this retained activity in resistant strains is thought to be linked to the enhanced ability of SF001 to extract ergosterol from the fungal membrane, even at lower concentrations, while having a reduced affinity for cholesterol, the primary sterol in mammalian cell membranes.[3][5] This selective action is a significant step towards developing safer and more effective polyene therapies.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of polyene antifungals.

Antifungal Susceptibility Testing

The in vitro activity of antifungal agents is primarily determined by measuring the Minimum Inhibitory Concentration (MIC) using standardized broth dilution methods.

  • For Yeasts (Candida spp.): The Clinical and Laboratory Standards Institute (CLSI) M27-A3 protocol is the reference method.[1][9][10]

    • Inoculum Preparation: Yeast colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

    • Drug Dilution: The antifungal agents are serially diluted in 96-well microtiter plates containing RPMI 1640 medium.

    • Incubation: The inoculated plates are incubated at 35°C for 24-48 hours.

    • MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for azoles and 100% for polyenes) compared to the drug-free growth control.[11]

  • For Molds (Aspergillus spp.): The CLSI M38-A2 protocol is the reference method.[12][13]

    • Inoculum Preparation: Conidia from mature mold cultures are suspended in sterile saline containing a wetting agent (e.g., Tween 80). The turbidity is adjusted to achieve a final inoculum concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI 1640 medium.

    • Drug Dilution and Incubation: Similar to the yeast protocol, serial dilutions of the drugs are prepared in microtiter plates, which are then inoculated and incubated at 35°C for 48-72 hours.

    • MIC Determination: The MIC is read as the lowest drug concentration that shows complete inhibition of growth.[11]

Time-Kill Assays

Time-kill assays provide information on the fungicidal or fungistatic activity of an antifungal agent over time.

  • Procedure:

    • A standardized inoculum of the fungal isolate (typically 1 x 10⁵ to 5 x 10⁵ CFU/mL) is prepared in a suitable broth medium (e.g., RPMI 1640).

    • The antifungal agent is added at various concentrations (e.g., 1x, 2x, 4x the MIC).

    • The cultures are incubated at 35°C with agitation.

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), aliquots are removed, serially diluted, and plated on agar plates.

    • After incubation, the number of colonies is counted to determine the CFU/mL.

  • Interpretation: A fungicidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

Cytotoxicity Assays

Cytotoxicity assays are crucial for evaluating the toxicity of antifungal compounds against mammalian cells.

  • Procedure (using MTT assay as an example):

    • Mammalian cells (e.g., human kidney cells) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then exposed to various concentrations of the antifungal agent for a specified period (e.g., 24 or 48 hours).

    • A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

    • The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.

  • Interpretation: The absorbance is directly proportional to the number of viable cells. The 50% cytotoxic concentration (CC₅₀) is calculated as the drug concentration that reduces cell viability by 50% compared to untreated control cells.

Visualizing the Mechanisms and Workflows

The following diagrams illustrate the key signaling pathways involved in polyene resistance and the experimental workflows for antifungal testing.

Polyene_Resistance_Mechanism cluster_pathway Ergosterol Biosynthesis Pathway cluster_resistance Mechanisms of Polyene Resistance Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol ERG1 14-demethyl lanosterol 14-demethyl lanosterol Lanosterol->14-demethyl lanosterol ERG11 (Target of Azoles) Fecosterol Fecosterol 14-demethyl lanosterol->Fecosterol ERG24 Episterol Episterol Fecosterol->Episterol ERG2 Ergosta-5,7,24(28)-trienol Ergosta-5,7,24(28)-trienol Episterol->Ergosta-5,7,24(28)-trienol ERG3 Ergosterol Ergosterol Ergosta-5,7,24(28)-trienol->Ergosterol ERG4 Decreased Polyene Binding Decreased Polyene Binding Ergosterol->Decreased Polyene Binding Target of Polyenes Mutations in ERG genes Mutations in ERG2, ERG3, ERG5, ERG6 Reduced Ergosterol Content Reduced Ergosterol Content Mutations in ERG genes->Reduced Ergosterol Content Altered Membrane Composition Altered Membrane Composition Reduced Ergosterol Content->Altered Membrane Composition Altered Membrane Composition->Decreased Polyene Binding Polyene Resistance Polyene Resistance Decreased Polyene Binding->Polyene Resistance

Caption: Ergosterol biosynthesis pathway and mechanisms of polyene resistance.

Antifungal_Testing_Workflow cluster_mic Minimum Inhibitory Concentration (MIC) Determination cluster_timekill Time-Kill Assay cluster_cytotox Cytotoxicity Assay prep_inoculum Prepare Fungal Inoculum inoculate Inoculate Microtiter Plates prep_inoculum->inoculate prep_drug Prepare Serial Drug Dilutions prep_drug->inoculate incubate_mic Incubate Plates inoculate->incubate_mic read_mic Read MIC values incubate_mic->read_mic prep_culture Prepare Fungal Culture add_drug Add Antifungal Drug prep_culture->add_drug incubate_tk Incubate with Agitation add_drug->incubate_tk sample Sample at Time Intervals incubate_tk->sample plate_count Plate and Count Colonies sample->plate_count seed_cells Seed Mammalian Cells treat_cells Treat with Antifungal seed_cells->treat_cells incubate_cyto Incubate treat_cells->incubate_cyto mtt_assay Perform MTT Assay incubate_cyto->mtt_assay read_absorbance Read Absorbance mtt_assay->read_absorbance

Caption: Experimental workflow for antifungal susceptibility and cytotoxicity testing.

Conclusion

The emergence of next-generation polyene antifungals like SF001 represents a significant advancement in the fight against invasive fungal infections. These novel agents demonstrate a promising profile of potent, broad-spectrum activity, including efficacy against resistant strains, coupled with a potentially improved safety profile. The data presented in this guide highlights the potential of SF001 to address the unmet medical needs in the treatment of fungal diseases. Further in vivo studies and clinical trials are warranted to fully elucidate the therapeutic potential of this new class of antifungals.

References

Comparative Analysis of Amphotericin B and Echinocandin Synergy Against Aspergillus fumigatus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of invasive fungal infections, particularly those caused by Aspergillus fumigatus, in immunocompromised individuals presents a significant clinical challenge. The high mortality rates associated with these infections have spurred research into combination therapies to enhance antifungal efficacy. This guide provides a comparative overview of the synergistic effects of combining the polyene antifungal Amphotericin B with echinocandins against Aspergillus fumigatus. The information presented is collated from various in vitro and in vivo studies to support further research and drug development in this critical area.

Quantitative Analysis of Synergistic Effects

The interaction between Amphotericin B and echinocandins (caspofungin, micafungin, and anidulafungin) has been evaluated in numerous studies, primarily through the checkerboard broth microdilution method to determine the Fractional Inhibitory Concentration Index (FICI). An FICI of ≤ 0.5 is typically defined as synergy, > 0.5 to ≤ 4.0 as indifference or an additive effect, and > 4.0 as antagonism.

The following table summarizes the in vitro interactions observed in various studies.

EchinocandinAspergillus SpeciesNumber of IsolatesInteraction (FICI Range)Reference
CaspofunginA. fumigatus11Synergy (FICI: 0.19 - 0.5) against 8 isolates[1]
CaspofunginNon-fumigatus Aspergillus11Synergy (FICI: 0.13 - 0.38) against 10 isolates[1]
CaspofunginAspergillus spp.14Synergistic to additive for > 50% of isolates[2][3]
AnidulafunginAspergillus spp.26Indifference for 16 isolates[4]
AnidulafunginA. fumigatus3Indifference[5][6][7]
MicafunginA. fumigatus-Synergistic effects reported in vitro[8]

It is important to note that outcomes can be strain- and species-dependent. For instance, while strong synergistic activity was observed for caspofungin against a majority of Aspergillus biofilm strains[1], studies with anidulafungin reported primarily indifferent interactions in vitro[4][5][6][7].

In vivo studies in murine models of aspergillosis have shown that the combination of Amphotericin B and micafungin can be more effective at prolonging survival and reducing fungal burden in the lungs compared to monotherapy[8][9]. However, some in vivo studies with anidulafungin did not demonstrate a superior efficacy of the combination compared to the most active single agent[5][6][7].

Experimental Protocols

A detailed understanding of the methodologies used to assess antifungal synergy is crucial for interpreting and reproducing experimental findings.

In Vitro Synergy Testing: Checkerboard Broth Microdilution

The checkerboard method is a widely used in vitro technique to assess the interaction between two antimicrobial agents.

  • Preparation of Antifungal Agents: Stock solutions of Amphotericin B and the selected echinocandin are prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO).

  • Microdilution Plate Setup: In a 96-well microtiter plate, serial dilutions of Amphotericin B are made along the x-axis, and serial dilutions of the echinocandin are made along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculum Preparation: An inoculum of Aspergillus fumigatus conidia is prepared according to standardized protocols, such as the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines. The final conidial concentration is adjusted to a specified range.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the fungal suspension. The plates are then incubated at a controlled temperature for a specified period, typically 24 to 48 hours.

  • Endpoint Determination: The growth in each well is assessed visually or spectrophotometrically. The Minimum Inhibitory Concentration (MIC) for each drug alone and in combination is determined. For echinocandins, the Minimum Effective Concentration (MEC), the lowest drug concentration that leads to the growth of small, rounded, compact hyphal forms, is often used as the endpoint[2][5].

  • FICI Calculation: The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

Assessment of Fungal Viability: XTT Assay

The 2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT) assay is a colorimetric method used to quantify the metabolic activity of fungal cells, which serves as an indicator of cell viability.

  • Biofilm or Planktonic Cell Preparation: Aspergillus fumigatus can be grown as biofilms or planktonic cultures in 96-well plates.

  • Antifungal Treatment: The fungal cultures are exposed to various concentrations of Amphotericin B, an echinocandin, or a combination of both for a defined period.

  • XTT-Menadione Solution: A solution of XTT is prepared and activated with menadione.

  • Incubation: The XTT-menadione solution is added to each well, and the plate is incubated in the dark. Metabolically active fungal cells will reduce the XTT tetrazolium salt to a formazan product.

  • Colorimetric Reading: The color change is measured using a microplate reader at a specific wavelength. The intensity of the color is proportional to the metabolic activity and, therefore, the viability of the fungal cells. This allows for a quantitative assessment of the antifungal effect[1][10][11].

Visualizing Mechanisms and Workflows

Mechanism of Action

The synergistic potential of combining Amphotericin B and echinocandins stems from their distinct mechanisms of action targeting different essential components of the fungal cell.

cluster_Cell Aspergillus fumigatus Cell cluster_Wall Cell Wall cluster_Membrane Cell Membrane Glucan β-(1,3)-D-glucan GlucanSynthase Glucan Synthase Complex GlucanSynthase->Glucan Synthesizes Ergosterol Ergosterol PoreFormation Pore Formation & Ion Leakage Ergosterol->PoreFormation Disrupts via MembraneIntegrity Membrane Integrity CellLysis Cell Lysis MembraneIntegrity->CellLysis Synergistic Effect AmphotericinB Amphotericin B AmphotericinB->Ergosterol Binds to Echinocandins Echinocandins Inhibition Inhibition Echinocandins->Inhibition Inhibits PoreFormation->MembraneIntegrity Compromises Inhibition->GlucanSynthase WallWeakening Cell Wall Weakening Inhibition->WallWeakening Leads to WallWeakening->CellLysis Synergistic Effect cluster_Treatment Treatment Groups cluster_Endpoints Outcome Assessment Start Start: Immunocompromised Mouse Model Infection Intravenous/Intratracheal Infection with A. fumigatus Conidia Start->Infection Vehicle Vehicle Control Infection->Vehicle AmB Amphotericin B Monotherapy Infection->AmB Echino Echinocandin Monotherapy Infection->Echino Combo Combination Therapy Infection->Combo Monitoring Daily Monitoring Vehicle->Monitoring AmB->Monitoring Echino->Monitoring Combo->Monitoring Survival Survival Analysis Monitoring->Survival FungalBurden Tissue Fungal Burden (CFU/qPCR) Monitoring->FungalBurden Histo Histopathology of Target Organs Monitoring->Histo End End: Data Analysis & Comparison Survival->End FungalBurden->End Histo->End cluster_Input Input cluster_Mechanism Mechanism of Action cluster_Effect Cellular Effect cluster_Outcome Therapeutic Outcome AmB Amphotericin B Membrane Cell Membrane Disruption AmB->Membrane Echino Echinocandin Wall Cell Wall Synthesis Inhibition Echino->Wall Synergy Synergistic Fungal Cell Killing Membrane->Synergy Wall->Synergy Outcome Enhanced Antifungal Efficacy Synergy->Outcome

References

Safety Operating Guide

Proper Disposal Procedures for Amphotericin B

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information pertains to Amphotericin B. It is presumed that "Amphotericin X1" is a typographical error. The disposal of any chemical, including Amphotericin B, must be conducted in strict accordance with local, state, and federal regulations. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals but does not supersede institutional policies or legal requirements.

Proper disposal of Amphotericin B is critical to ensure laboratory safety, prevent environmental contamination, and maintain regulatory compliance. Amphotericin B is a potent antifungal agent that requires careful handling throughout its lifecycle, from storage to waste management. It is sensitive to prolonged exposure to light and air.

Core Principles of Amphotericin B Disposal

All waste containing Amphotericin B, whether in solid, liquid, or contaminated material form, must be treated as hazardous chemical waste.

  • Do Not Dispose in General Waste: Amphotericin B should never be disposed of with household garbage[1].

  • Do Not Discharge to Sewer Systems: Do not allow the product to reach the sewage system or any water course[1][2]. It is classified as extremely hazardous to water[2].

  • Use Licensed Disposal Services: The recommended method of disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. Always consult with your institution's Environmental Health and Safety (EHS) department or a licensed waste management authority for proper disposal procedures[3].

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling Amphotericin B waste. If handling the powder form, a dust respirator is also necessary to avoid inhalation[3][4].

Quantitative Disposal Parameters

The Safety Data Sheets (SDS) and other publicly available documents for Amphotericin B do not specify quantitative limits for disposal, as these are dictated by jurisdiction-specific regulations. Researchers must consult their local authorities for specific thresholds.

ParameterQuantitative LimitSource
Acceptable Concentration in LandfillNot specified. Burying residue should only occur in an authorized landfill.[3]
Required Incineration TemperatureNot specified. Must be performed in a licensed chemical destruction plant.
RCRA ClassificationNot listed as a P-Series or U-Series hazardous waste under RCRA 40 CFR Parts 261.3. However, waste generators must determine if the discarded chemical is classified as hazardous based on its characteristics and consult state and local regulations.

Operational Protocols for Waste Handling and Spills

Detailed, validated protocols for the chemical inactivation of Amphotericin B for disposal purposes are not provided in standard safety literature. While research indicates that the substance may be inactivated by reducing agents or autooxidation, these are not established disposal methods[5][6]. Therefore, the primary operational procedure involves segregation, safe containment, and professional disposal.

Protocol for Handling Amphotericin B Waste Streams

  • Unused or Expired Product (Solid Powder):

    • Keep the product in its original, closed, and properly labeled container[7].

    • Do not mix with other chemical waste unless directed by your EHS department.

    • Arrange for collection by a licensed hazardous waste contractor.

  • Contaminated Labware (e.g., pipette tips, gloves, plates):

    • Collect all solid waste contaminated with Amphotericin B in a designated, leak-proof hazardous waste container or a biohazard bag if also biologically contaminated[3].

    • The container must be clearly labeled as "Hazardous Waste: Amphotericin B."

    • Store the container in a designated and secure area until collection.

  • Aqueous Solutions and Liquid Waste:

    • Collect all liquid waste containing Amphotericin B in a sealable, chemical-resistant container.

    • Label the container clearly with its contents.

    • Offer surplus and non-recyclable solutions to a licensed disposal company[7].

  • Empty Containers:

    • Containers that held Amphotericin B must be decontaminated before disposal or recycling.

    • Triple-rinse the container with a suitable solvent (consult your lab's standard operating procedures or EHS department).

    • Collect the rinsate as hazardous liquid waste.

    • Once decontaminated, the container can be offered for recycling or reconditioning.

Protocol for Spill Cleanup

Immediate cleanup of any spills is essential to prevent exposure and contamination.

  • Assess the Spill: Evacuate non-essential personnel from the area. Ensure the area is well-ventilated[3].

  • Don PPE: Wear appropriate protective clothing, chemical-resistant gloves, safety goggles, and a dust respirator (for solids)[4].

  • Contain the Spill:

    • For Solid Spills (Powder): Gently cover the spill to avoid generating dust. Use dry cleanup procedures such as sweeping or vacuuming (with a HEPA-filtered vacuum)[3][4]. Place the collected material into a sealed, labeled container for disposal[3].

    • For Liquid Spills: Absorb the spillage with an inert absorbent material, such as sand or vermiculite. Do not use combustible materials.

  • Clean the Area: Once the spilled material is collected, decontaminate the spill site. Finish by cleaning the surface with water and collecting the cleaning water for disposal as hazardous waste.

  • Dispose of Waste: Place all contaminated materials (absorbent, PPE, cleaning supplies) into a suitable, sealed container. Label it as hazardous waste containing Amphotericin B and arrange for disposal through your institution's EHS program[3].

Amphotericin B Disposal Workflow

The following diagram illustrates the decision-making process for the proper handling and disposal of waste containing Amphotericin B.

AmphotericinB_Disposal cluster_start cluster_type cluster_action cluster_final start Amphotericin B Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Unused/Expired Solid waste_type->solid_waste liquid_waste Aqueous Solution waste_type->liquid_waste contaminated_items Contaminated Labware (Gloves, Tips, etc.) waste_type->contaminated_items empty_container Empty Container waste_type->empty_container package_solid Keep in original or sealed, labeled container. solid_waste->package_solid collect_liquid Collect in sealed, labeled waste bottle. liquid_waste->collect_liquid collect_items Place in labeled hazardous waste bag/bin. contaminated_items->collect_items rinse_container Triple-rinse with appropriate solvent. empty_container->rinse_container hazardous_disposal Dispose via Licensed Hazardous Waste Contractor package_solid->hazardous_disposal collect_liquid->hazardous_disposal collect_items->hazardous_disposal collect_rinsate Collect rinsate as hazardous liquid waste. rinse_container->collect_rinsate normal_disposal Dispose of rinsed container as non-hazardous waste. rinse_container->normal_disposal collect_rinsate->hazardous_disposal

Caption: Workflow for the segregation and disposal of Amphotericin B waste streams.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.